3-Chloro-4-methoxybenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFOLDHSHRVSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401926 | |
| Record name | 3-Chloro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102151-33-7 | |
| Record name | 3-Chloro-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-methoxybenzonitrile
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and safety information for 3-Chloro-4-methoxybenzonitrile. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is an organic compound with the chemical formula C₈H₆ClNO.[1][2] It presents as a colorless to light yellow solid or a white to light yellow crystalline powder with a faint odor similar to benzonitrile.[1][3] The molecule consists of a benzene ring substituted with a chloro group, a methoxy group, and a cyano group.[3] This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and dyes.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO | [1][2][4] |
| Molecular Weight | 167.59 g/mol | [2][4] |
| Appearance | Colorless or light yellow solid | [1] |
| Melting Point | 107-111 °C (lit.) | [1] |
| Boiling Point | 285.4 °C at 760 mmHg | |
| Density | 1.248 g/cm³ | |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, and ketones | [1] |
| Flash Point | 126.4 °C | |
| CAS Number | 102151-33-7 | [2][4] |
Reactivity and Synthesis
The reactivity of this compound is influenced by its functional groups. The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine. The aromatic ring, activated by the electron-withdrawing nitrile and chloro groups, is susceptible to nucleophilic substitution reactions. The presence of the chloro group also allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
General Synthesis Protocol
A common method for the synthesis of benzonitriles from aryl halides involves a copper-catalyzed reaction with a nitrile source, such as formamide. The following is a general experimental procedure that can be adapted for the synthesis of this compound from the corresponding aryl halide.
Materials:
-
Aryl halide (e.g., 3-chloro-4-methoxy-iodobenzene)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a two-necked round-bottomed flask equipped with a condenser, add the aryl halide (1 mmol), CuI (20 mol%), and PPh₃ (20 mol%) in formamide (10 mL/mmol) under a nitrogen atmosphere at room temperature.
-
Stir the mixture for 2–3 minutes at room temperature.
-
Add POCl₃ (2 mmol) to the reaction mixture.
-
Place the reaction flask in an oil bath and stir the mixture for 24 hours at 140 °C under a nitrogen atmosphere.
-
After cooling to room temperature, add the resultant mixture to a saturated solution of NaHCO₃ (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate).
-
Confirm the product by GC-MS, ¹H NMR, and ¹³C NMR spectroscopic analysis.[5]
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms in the benzene ring, the nitrile carbon, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
This compound is considered hazardous and should be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)[6]
-
Eye Irritation (Category 2)[6]
-
Skin Sensitization (Category 1)
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[6]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid ingestion and inhalation.[6]
-
Use in a well-ventilated area.[7]
-
Wear suitable personal protective equipment, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][6][7]
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[7]
-
Keep container tightly closed.[7]
Visualizations
Logical Relationships of this compound
Caption: Logical relationships of this compound.
General Experimental Workflow for Nitrile Synthesis
Caption: General experimental workflow for nitrile synthesis.
References
Technical Guide: 3-Chloro-4-methoxybenzonitrile (CAS No. 102151-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds recognized for their utility as versatile intermediates in the synthesis of complex molecules. The presence of three distinct functional groups—a nitrile, a chloro substituent, and a methoxy group—on the benzene ring provides multiple reaction sites, making it a valuable building block in medicinal chemistry, agrochemicals, and materials science. The nitrile group can be transformed into amines, amides, or carboxylic acids, while the chloro and methoxy groups modulate the electronic properties of the aromatic ring and can be targets for nucleophilic substitution or ether cleavage reactions, respectively. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is a solid at room temperature, appearing as a white to light yellow crystalline powder.[1] It exhibits poor solubility in water but is soluble in common organic solvents.[2] Notably, there are discrepancies in the reported melting point values in the literature.
| Property | Value | Source(s) |
| CAS Number | 102151-33-7 | |
| Molecular Formula | C₈H₆ClNO | |
| Molecular Weight | 167.59 g/mol | |
| Physical Form | Solid | |
| Melting Point | 107-111 °C | |
| Linear Formula | CH₃OC₆H₃(Cl)CN | |
| InChI Key | SUFOLDHSHRVSQV-UHFFFAOYSA-N |
Spectroscopic Data
| Spectroscopy | Data Summary |
| ¹H NMR | Data not found in the searched literature. |
| ¹³C NMR | Data not found in the searched literature. |
| Mass Spectrometry | Data not found in the searched literature. |
| FTIR | Spectrum available on SpectraBase. Technique: KBr Pellet. |
| Raman | Spectrum available on SpectraBase. Technique: FT-Raman. |
Synthesis and Experimental Protocols
This compound is commonly synthesized from its corresponding aldehyde, 3-chloro-4-methoxybenzaldehyde, via a two-step process involving the formation of an aldoxime intermediate followed by its dehydration. The following is a representative experimental protocol based on well-established organic transformations for this sequence.[3][4][5]
Synthesis Workflow Diagram
Caption: Figure 1. Representative Synthesis Workflow for this compound.
Step 1: Synthesis of 3-Chloro-4-methoxybenzaldehyde Oxime
This step involves the condensation of 3-chloro-4-methoxybenzaldehyde with hydroxylamine.
-
Materials:
-
3-Chloro-4-methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (or another suitable base)
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium hydroxide (1.1-1.5 eq) to the solution.[5]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture and add water to precipitate the product.[5]
-
Filter the resulting solid, wash with water, and dry to obtain the crude 3-chloro-4-methoxybenzaldehyde oxime. The product can be used in the next step with or without further purification.
-
Step 2: Dehydration of 3-Chloro-4-methoxybenzaldehyde Oxime
This step converts the aldoxime intermediate into the final nitrile product using a dehydrating agent. Acetic anhydride is a common and effective reagent for this transformation.[5]
-
Materials:
-
3-Chloro-4-methoxybenzaldehyde Oxime (from Step 1)
-
Acetic anhydride
-
-
Procedure:
-
In a reaction flask, combine the crude 3-chloro-4-methoxybenzaldehyde oxime (1.0 eq) with an excess of acetic anhydride (e.g., 3.0-4.0 eq).[5]
-
Heat the mixture (e.g., to 130 °C) and maintain the temperature for 2-3 hours, monitoring the reaction by TLC until the oxime is fully consumed.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction solution into cold water with stirring to precipitate the product and quench the excess acetic anhydride.
-
Filter the solid product, wash thoroughly with water to remove acetic acid, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a crystalline solid.
-
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules for various applications. The benzonitrile moiety is a valuable pharmacophore in drug design and can act as a bioisostere for other functional groups.
-
Pharmaceutical Synthesis: Substituted benzonitriles are precursors to a wide array of therapeutic agents.[6] For example, the related compound 3-ethoxy-4-methoxybenzonitrile is an intermediate in the synthesis of Apremilast, a drug used to treat certain types of arthritis and skin conditions.[7] This highlights the utility of the 3-alkoxy-4-methoxybenzonitrile scaffold in constructing biologically active molecules.
-
Agrochemicals: The inherent biological activity of substituted aromatic compounds makes them useful starting points for the development of new pesticides and herbicides.[2]
-
Organic Synthesis: The versatile reactivity of the nitrile, chloro, and methoxy groups allows this compound to be used in a variety of organic transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and functional group interconversions, to build complex molecular architectures.
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed and causes skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn during handling. Work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Class | GHS Code(s) |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) |
| Skin Corrosion/Irritation | H315 (Causes skin irritation) |
| Skin Sensitization | H317 (May cause an allergic skin reaction) |
| Serious Eye Damage/Irritation | H319 (Causes serious eye irritation) |
| Specific Target Organ Toxicity | H335 (May cause respiratory irritation) |
Data sourced from Sigma-Aldrich
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of trained personnel. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 5. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The presence of the chloro, methoxy, and cyano functional groups on the benzene ring imparts specific reactivity and physical characteristics to the molecule, making it a versatile building block in medicinal and materials chemistry. A thorough understanding of its physical properties is essential for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental methodologies and a logical synthesis workflow.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO | [1][2][3][4] |
| Molecular Weight | 167.59 g/mol | [1][3][4] |
| Appearance | White to light yellow crystalline powder or solid | [1][2] |
| Melting Point | 107-111 °C (lit.) 46-53 °C (other sources) | [1][2] |
| Boiling Point | 305 °C (at 760 mmHg) 285.4 °C (at 760 mmHg) | [2] |
| Density | 1.25 g/cm³ 1.248 g/cm³ | [2] |
| Solubility in Water | Sparingly soluble to insoluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohols (e.g., ethanol), ethers, and ketones. | [2] |
| Flash Point | 126.4 °C | |
| CAS Number | 102151-33-7 | [1][2][3][4] |
Note: Discrepancies in reported melting and boiling points can arise from variations in experimental conditions and sample purity.
Detailed Methodologies for Property Determination
The accurate determination of physical properties is fundamental to chemical characterization. Below are detailed, generalized protocols for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination (for high-boiling solids)
While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The principles of simple distillation are applied.
Apparatus:
-
Small-scale distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Heating mantle
-
Vacuum pump and manometer
-
Boiling chips
Procedure:
-
Setup: A small quantity of the compound is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled.
-
Vacuum Application: The system is connected to a vacuum pump, and the pressure is reduced to a stable, known value.
-
Heating: The flask is gently heated. The temperature of the vapor is monitored with a thermometer whose bulb is positioned just below the side arm of the distillation head.
-
Observation: The temperature at which the vapor condenses on the thermometer and a steady drip of condensate is observed is recorded as the boiling point at that specific pressure.
-
Correction to Atmospheric Pressure: The observed boiling point can be extrapolated to the boiling point at atmospheric pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the enthalpy of vaporization is known.
Solubility Determination (Qualitative)
Understanding a compound's solubility profile is critical for reaction setup, extraction, and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or droppers
Procedure:
-
Solvent Addition: Approximately 1 mL of a chosen solvent (e.g., water, ethanol, hexane, dichloromethane) is added to a test tube.
-
Solute Addition: A small, measured amount of this compound (e.g., 10-20 mg) is added to the solvent.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring for 1-2 minutes.
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as "soluble." If some solid remains, it is "partially soluble" or "insoluble."
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.
Logical Workflow: Synthesis of this compound
The synthesis of substituted benzonitriles can often be achieved through a Sandmeyer reaction, which involves the conversion of an aryl amine to a diazonium salt, followed by displacement with a cyanide nucleophile. The following diagram illustrates a plausible synthetic route to this compound.
References
3-Chloro-4-methoxybenzonitrile molecular structure and weight
An In-Depth Technical Guide to 3-Chloro-4-methoxybenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound is an aromatic organic compound featuring a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and a nitrile group at position 1. The presence of these functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Molecular Structure:
Physicochemical Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₆ClNO[1][2][3] |
| Molecular Weight | 167.59 g/mol [1][3][4][5] |
| CAS Number | 102151-33-7[1][4] |
| Appearance | Colorless or light yellow solid[2] |
| Melting Point | 107-111 °C[4][5] |
| Boiling Point | 265.7 °C at 760 mmHg[5] |
| Density | 1.25 g/cm³[2][5] |
| Linear Formula | CH₃OC₆H₃(Cl)CN[4] |
| InChI Key | SUFOLDHSHRVSQV-UHFFFAOYSA-N[4] |
| Canonical SMILES | COC1=C(C=C(C=C1)C#N)Cl |
Experimental Protocols
This section details the methodologies for the synthesis and analytical characterization of this compound.
Synthesis Protocol: Cyanation of an Aryl Halide
A common method for the synthesis of aryl nitriles is the cyanation of an aryl halide using a metal cyanide, often catalyzed by a transition metal complex. Below is a representative protocol for the synthesis of this compound from 2-chloro-4-iodoanisole.
Materials:
-
2-chloro-4-iodoanisole
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Pyridine, anhydrous
-
Toluene
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium chloride (brine), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-iodoanisole (1 equivalent) and copper(I) cyanide (1.2 equivalents).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or pyridine as the solvent.
-
Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography or Gas Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a 10% aqueous solution of hydrochloric acid and stir for 30 minutes.
-
Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash sequentially with 10% HCl, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Analytical Characterization Protocols
NMR spectroscopy is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹³C NMR, the residual solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Data Processing:
-
Apply an appropriate window function and perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts.
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Instrumentation:
-
FTIR spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Expected Characteristic Absorptions:
-
C≡N (nitrile) stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C-O (aryl ether) stretch: Strong bands in the region of 1250-1270 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).
-
C-Cl (aryl chloride) stretch: In the fingerprint region, typically below 850 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H stretch (of -OCH₃): Bands just below 3000 cm⁻¹.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Instrumentation:
-
Mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For GC-MS, the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.
-
For LC-MS, the sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
The molecular ion peak (M⁺) corresponding to the molecular weight of the compound should be observed. For this compound, this would be at m/z 167. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible in the molecular ion peak cluster (M⁺ and M+2⁺).
Logical Workflow Visualization
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural confirmation through various analytical techniques.
Caption: Synthesis and characterization workflow for this compound.
References
Spectroscopic Profile of 3-Chloro-4-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzonitrile (C₈H₆ClNO, CAS: 102151-33-7), a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
Table 1: ¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic H (ortho to -CN) |
| ~7.5 - 7.7 | Doublet of Doublets | 1H | Aromatic H (ortho to -Cl) |
| ~7.0 - 7.2 | Doublet | 1H | Aromatic H (ortho to -OCH₃) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Table 2: ¹³C NMR (Carbon-13 NMR) Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | Aromatic C (-OCH₃) |
| ~134 | Aromatic C-H |
| ~132 | Aromatic C-H |
| ~128 | Aromatic C-Cl |
| ~118 | Cyano (-CN) |
| ~112 | Aromatic C-H |
| ~105 | Aromatic C (-CN) |
| ~56 | Methoxy (-OCH₃) |
Table 3: FT-IR (Fourier-Transform Infrared) Spectroscopy Data
An FT-IR spectrum for this compound is available and was recorded using a Bruker Tensor 27 FT-IR spectrometer with a KBr pellet technique.[1] Key expected absorption bands are detailed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~2230 - 2220 | Strong, Sharp | C≡N (Nitrile) Stretch |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O (Ether) Stretch |
| ~850 - 750 | Strong | C-Cl Stretch |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 167/169 | High | Molecular Ion [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 152/154 | Medium | [M - CH₃]⁺ |
| 124/126 | Medium | [M - CH₃ - CO]⁺ |
| 89 | Medium | [C₆H₃O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use an FT-IR spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum series.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
safety and handling of 3-Chloro-4-methoxybenzonitrile
An In-depth Technical Guide to the Safety and Handling of 3-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No: 102151-33-7). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Section 1: Chemical and Physical Properties
This compound is a colorless or light yellow solid organic compound.[1] It is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₆ClNO | [1][2][3] |
| Molecular Weight | 167.59 g/mol | [2][3][4] |
| Appearance | Colorless or light yellow solid/crystalline powder | [1][5] |
| Melting Point | 46 - 53 °C; 107-111 °C (lit.) | [1][4] |
| Boiling Point | 305 °C; 285.4 °C at 760 mmHg | [1] |
| Density | 1.248 g/cm³ | |
| Flash Point | 126.4 °C | |
| Solubility | Insoluble in water; Soluble in common organic solvents | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][6][7][8] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are essential to prevent exposure and ensure chemical stability.
Handling Protocols
-
Engineering Controls : Always handle this chemical in a well-ventilated area.[7] A chemical fume hood is required for any procedures that may generate dust or vapors.[9] A safety shower and eye wash station must be readily available.[6]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[10][11][12] Wash hands and face thoroughly after handling the substance.[6][7] Apply preventive skin protection.[7]
-
Procedural Controls : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[6][7] Avoid prolonged or repeated exposure.[6] Use the minimum quantity necessary for the procedure.[9]
Caption: General workflow for safely handling this compound.
Storage Protocols
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep the container away from heat, fire, and oxidizing agents.[1]
-
Store separately from incompatible materials such as oxidizing agents, acids, and bases to avoid chemical reactions.
Section 4: Emergency Procedures and First Aid
In case of accidental exposure, immediate action is critical. Show the Safety Data Sheet to attending medical personnel.[7]
Experimental Protocol for First Aid
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[6] Remove contact lenses if present and easy to do.[6][7] Seek immediate medical attention from an ophthalmologist.[6][7]
-
Skin Contact : Take off all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or you feel unwell, seek medical advice.[7]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6][7] If breathing is difficult or has stopped, provide artificial respiration.[6] Call a physician or poison center if the person feels unwell.[6][7]
-
Ingestion : Rinse the mouth with water.[6][11] Immediately make the victim drink water (two glasses at most).[7] Do not induce vomiting. Call a physician or poison center immediately.[11]
Caption: Decision-making workflow for first aid response following exposure.
Section 5: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[6] A face shield may also be necessary.[4]
-
Skin Protection : Wear compatible, chemical-resistant gloves.[6] Always inspect gloves before use.[12] Wear protective clothing to prevent skin exposure.[6] A lab coat is required.
-
Respiratory Protection : If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask for solids.[4][6]
Caption: Hierarchy of controls for chemical safety, with PPE as the final line of defense.
Section 6: Spill and Waste Disposal
Spill Cleanup Protocol
-
Evacuate the area and ensure adequate ventilation.[7]
-
Wear full PPE, including respiratory protection.[6]
-
Avoid generating dust.[7]
-
For dry spills, carefully sweep or scoop up the material and place it into a suitable, closed, and labeled container for disposal.[7]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7]
-
Do not let the product enter drains.[7]
Waste Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][6]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated packaging should be treated as the chemical itself.
Section 7: Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[6] However, based on its classification, it is considered acutely toxic if swallowed.[4] For cyanogen compounds and nitriles in general, there is a risk of releasing hydrocyanic acid, which can block cellular respiration. Utmost caution is advised.
-
Target Organs : Respiratory system.[4]
-
Symptoms of Exposure : May cause irritation to the eyes, skin, and respiratory system.[1] Ingestion can be harmful. For related compounds, severe exposure can lead to symptoms like vertigo, headache, confusion, respiratory paralysis, and unconsciousness.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound 97 102151-33-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. biosynth.com [biosynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. artsci.usu.edu [artsci.usu.edu]
The Nitrile Group in Benzonitrile Derivatives: A Comprehensive Technical Guide to Reactivity and Transformation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich and versatile chemistry of the nitrile group in benzonitrile derivatives. The cyano moiety, a powerful functional group, serves as a linchpin in organic synthesis, offering a gateway to a diverse array of molecular architectures crucial for the development of pharmaceuticals, agrochemicals, and advanced materials. Understanding the factors that govern the reactivity of the nitrile group is paramount for the rational design of synthetic pathways and the creation of novel molecular entities. This guide provides a detailed examination of the principal reactions of the nitrile group in substituted benzonitriles, complete with quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Core Concepts: Electronic Effects on Nitrile Reactivity
The reactivity of the nitrile group (-C≡N) in benzonitrile derivatives is profoundly influenced by the electronic properties of substituents on the aromatic ring. The carbon atom of the nitrile group is inherently electrophilic due to the high electronegativity of the nitrogen atom. Electron-withdrawing groups (EWGs) attached to the benzene ring enhance this electrophilicity by inductive and/or resonance effects, making the nitrile carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nitrile carbon, thereby retarding reactions with nucleophiles.
Key Transformations of the Nitrile Group
The nitrile group can undergo a variety of transformations, providing access to a wide range of other functional groups. The most significant of these reactions are detailed below.
Hydrolysis: Conversion to Carboxylic Acids
The hydrolysis of benzonitriles to benzoic acids is a fundamental transformation that can be catalyzed by either acid or base. The reaction proceeds via an amide intermediate.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a weak nucleophile like water.[1]
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
The rate of hydrolysis is significantly affected by the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis.[2]
Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [2]
| Substituent (p-X) | X | Relative Rate Constant (k_rel) |
| Methoxy | -OCH₃ | 0.3 |
| Methyl | -CH₃ | 0.6 |
| Hydrogen | -H | 1.0 |
| Chloro | -Cl | 2.5 |
| Nitro | -NO₂ | 15.8 |
Experimental Protocol: Alkaline Hydrolysis of 4-Chlorobenzonitrile
-
Materials: 4-chlorobenzonitrile, sodium hydroxide (10% aqueous solution), concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, place 4-chlorobenzonitrile (1.0 eq) and 10% aqueous sodium hydroxide solution (10 mL per gram of nitrile).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by the evolution of ammonia gas, which can be tested with moist litmus paper.
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.
-
A white precipitate of 4-chlorobenzoic acid will form. Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Characterization of 4-Chlorobenzoic Acid:
-
IR (KBr, cm⁻¹): 3000-2500 (broad, O-H stretch of carboxylic acid), 1685 (C=O stretch), 1600, 1490 (C=C aromatic stretch), 850 (para-disubstituted benzene).
-
¹H NMR (CDCl₃, δ ppm): 8.05 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 11.5 (br s, 1H, COOH).
-
¹³C NMR (CDCl₃, δ ppm): 171.5 (C=O), 139.5 (Ar-C), 131.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-C).
Reduction: Synthesis of Amines and Aldehydes
The reduction of the nitrile group is a versatile method for the synthesis of primary amines and aldehydes. The choice of reducing agent determines the final product.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used to convert benzonitriles to benzylamines.
Table 2: Yields for the Reduction of Substituted Benzonitriles to Benzylamines
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | LiAlH₄ | THF, reflux | Benzylamine | 90 | [3] |
| 4-Methoxybenzonitrile | LiAlH₄ | THF, reflux | 4-Methoxybenzylamine | 92 | [3] |
| 4-Chlorobenzonitrile | LiAlH₄ | THF, reflux | 4-Chlorobenzylamine | 88 | [3] |
| Benzonitrile | H₂, Pd/C | Ethanol, 50 psi | Benzylamine | 95 | [4] |
| 4-Methylbenzonitrile | H₂, Raney Ni | Ethanol, 100 atm, 100°C | 4-Methylbenzylamine | 85 | [5] |
Experimental Protocol: Reduction of Benzonitrile with LiAlH₄ [3]
-
Materials: Benzonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 10% aqueous sodium hydroxide.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 10% NaOH (1.5x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting granular precipitate through a pad of Celite® and wash it with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude benzylamine.
-
The product can be further purified by distillation.
-
The Stephen reduction allows for the partial reduction of benzonitriles to aldehydes via an imine intermediate using stannous chloride (SnCl₂) and hydrochloric acid (HCl).[6][7]
Experimental Protocol: Stephen Reduction of Benzonitrile [8]
-
Materials: Benzonitrile, anhydrous stannous chloride (SnCl₂), dry ether, gaseous hydrogen chloride (HCl).
-
Procedure:
-
Suspend anhydrous stannous chloride in dry ether.
-
Saturate the suspension with dry hydrogen chloride gas.
-
Add benzonitrile to the mixture and stir. An aldimine hydrochloride precipitate will form.
-
Isolate the precipitate by filtration.
-
Hydrolyze the aldimine hydrochloride with water to yield benzaldehyde.
-
Cycloaddition: Synthesis of Tetrazoles
The [3+2] cycloaddition reaction between benzonitriles and an azide source, typically sodium azide, is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[9] Tetrazoles are important bioisosteres of carboxylic acids in medicinal chemistry.[9]
Table 3: Yields for the Synthesis of 5-Substituted-1H-Tetrazoles
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | CuSO₄·5H₂O | DMSO, 140°C, 1h | 5-Phenyl-1H-tetrazole | 92 | [10] |
| 4-Methylbenzonitrile | CuSO₄·5H₂O | DMSO, 140°C, 1h | 5-(p-Tolyl)-1H-tetrazole | 95 | [10] |
| 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO, 140°C, 1h | 5-(4-Chlorophenyl)-1H-tetrazole | 90 | [10] |
| Benzonitrile | Silica Sulfuric Acid | DMF, reflux | 5-Phenyl-1H-tetrazole | 95 | [11] |
| 4-Nitrobenzonitrile | Silica Sulfuric Acid | DMF, reflux | 5-(4-Nitrophenyl)-1H-tetrazole | 92 | [11] |
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole [10]
-
Materials: Benzonitrile, sodium azide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), dimethyl sulfoxide (DMSO), hydrochloric acid (4 M), ethyl acetate.
-
Procedure:
-
To a solution of benzonitrile (1.0 mmol) in DMSO (2 mL), add sodium azide (1.0 mmol) and CuSO₄·5H₂O (2 mol%).
-
Heat the reaction mixture to 140°C with stirring for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add 4 M HCl (10 mL) followed by ethyl acetate (10 mL).
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
The product can be further purified by recrystallization.
-
Nucleophilic Addition of Organometallic Reagents
Grignard reagents and organolithium compounds add to the nitrile group to form an intermediate imine anion, which upon hydrolysis yields a ketone.
Table 4: Synthesis of Ketones from Benzonitrile Derivatives
| Benzonitrile Derivative | Organometallic Reagent | Product | Yield (%) |
| Benzonitrile | Phenylmagnesium bromide | Benzophenone | 85 |
| 4-Methylbenzonitrile | Ethylmagnesium bromide | 1-(p-Tolyl)propan-1-one | 78 |
| 4-Chlorobenzonitrile | Methylmagnesium iodide | 1-(4-Chlorophenyl)ethan-1-one | 82 |
Ritter Reaction: Synthesis of N-Substituted Amides
The Ritter reaction involves the reaction of a nitrile with a carbocation source, such as an alkene or an alcohol in the presence of a strong acid, to form an N-substituted amide.[12][13]
Synthesis of Amidines and Thioamides
Benzonitriles can be converted to amidines by reaction with amines, often in the presence of a Lewis acid catalyst to activate the nitrile group.[14][15] Thioamides can be synthesized from benzonitriles by reaction with a source of sulfur, such as hydrogen sulfide or Lawesson's reagent.[16]
Experimental Protocol: Synthesis of N-Benzylbenzamidine [15]
-
Materials: Benzonitrile, benzylamine, copper(I) chloride (CuCl), cesium carbonate (Cs₂CO₃), 2,2'-bipyridine, trifluoroethanol (TFE).
-
Procedure:
-
In a reaction vessel, combine benzonitrile (1.0 eq), benzylamine (1.2 eq), CuCl (10 mol%), Cs₂CO₃ (2.0 eq), and 2,2'-bipyridine (20 mol%) in TFE.
-
Heat the mixture at 100°C under an oxygen atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and purify by column chromatography.
-
Conclusion
The nitrile group in benzonitrile derivatives is a remarkably versatile functional group, offering a multitude of synthetic possibilities. Its reactivity can be finely tuned by the electronic nature of substituents on the benzene ring, allowing for controlled transformations into a wide range of valuable compounds. The reactions and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of benzonitrile chemistry in their synthetic endeavors. The provided data and methodologies are intended to serve as a practical resource for the efficient and rational design of novel molecules with desired chemical and biological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. What is Stephen's reduction | Filo [askfilo.com]
- 7. byjus.com [byjus.com]
- 8. careers360.com [careers360.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction [organic-chemistry.org]
- 14. Amidines from cyclic amines and nitriles in the presence of zinc(II): Other nitriles in place of acetonitrile: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. sciforum.net [sciforum.net]
- 16. Thioamide synthesis by thionation [organic-chemistry.org]
literature review on substituted benzonitriles
An In-depth Technical Guide to Substituted Benzonitriles: Synthesis, Biological Activity, and Experimental Protocols
Introduction
Substituted benzonitriles, aromatic compounds featuring a cyanophenyl group, are a cornerstone of modern medicinal chemistry and organic synthesis.[1] The unique physicochemical properties of the benzonitrile moiety—including its role as a versatile synthetic handle and its ability to act as a hydrogen bond acceptor or a bioisostere for various functional groups—have established it as a privileged scaffold in drug development.[2][3] These compounds are integral to the synthesis of numerous pharmaceuticals, such as the anticancer agent Letrozole and the antidepressant Citalopram.[1] Their applications span a wide range of therapeutic areas, including oncology, virology, and microbiology, demonstrating their capacity to interact with diverse biological targets.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted benzonitriles, tailored for researchers, scientists, and drug development professionals.
Synthetic Methodologies
The synthesis of substituted benzonitriles can be accomplished through several key pathways, with the choice of method depending on the availability of starting materials, desired substitution patterns, and scalability.
1. Cyanation of Aryl Halides and Triflates:
-
Rosenmund-von Braun Reaction: This classic method involves the cyanation of aryl halides using copper(I) cyanide, often at elevated temperatures.[4] The use of ionic liquids like DMF can improve yields.[4]
-
Palladium-Catalyzed Cyanation: Modern cross-coupling reactions utilizing palladium or nickel catalysts allow for the cyanation of aryl halides and triflates under milder conditions.[5] Non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly used to enhance the safety and sustainability of these protocols.[4][6]
2. From Anilines via Diazonium Salts:
-
Sandmeyer Reaction: A foundational method for introducing a nitrile group involves the diazotization of a primary aromatic amine (aniline derivative) followed by treatment with a copper(I) cyanide salt.[1][7]
3. Direct C–H Cyanation:
-
Photoredox Catalysis: Recent advancements have enabled the direct cyanation of aromatic C-H bonds using organic photoredox catalysts. This approach avoids the need for pre-functionalized arenes and often shows high regioselectivity, particularly for the para-position in monosubstituted benzenes.[5][7]
-
Lewis Acid Catalysis: The electrophilic cyanation of electron-rich aromatic compounds can be achieved using cyanogen halides activated by Lewis acids, a method known as Friedel–Crafts–Karrer cyanation.[8]
4. From Aldehydes and Amides:
-
Dehydration of Amides: Primary amides can be dehydrated to the corresponding nitriles using various reagents.[9] Palladium-catalyzed dehydration can even be performed in aqueous micelles.[9]
-
Conversion from Aldehydes: Aromatic aldehydes can be converted to nitriles in a one-pot process, for instance, by reacting them with hydroxylamine hydrochloride.[10][11]
Applications in Drug Development
The benzonitrile scaffold is prevalent in molecules targeting a variety of diseases due to its favorable electronic and steric properties.
Anticancer Activity
Benzonitrile derivatives have emerged as potent anticancer agents by targeting key pathways in cancer cell proliferation and survival.[2][12]
-
Tubulin Polymerization Inhibition: Certain 2-phenylacrylonitrile derivatives act as potent inhibitors of tubulin polymerization.[2][12] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[12]
-
PD-1/PD-L1 Interaction Inhibition: The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are critical immune checkpoint proteins.[2] Biphenyl-1,2,3-triazol-benzonitrile derivatives have been developed to block this interaction, preventing cancer cells from evading the immune system.[2][13]
-
Kinase Inhibition: Many kinases are dysregulated in cancer. Benzonitrile derivatives have been synthesized to inhibit various kinases, including Tankyrase, mTOR, and TBK1/IKKε, thereby halting tumorigenesis.[2]
Antiviral and Antimicrobial Activity
-
Antiviral: Derivatives of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV).[2] They act by blocking the early stages of the viral life cycle, specifically the entry into host cells.[2]
-
Antimicrobial: Various benzonitrile compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2] One proposed mechanism for certain acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[12]
Data Presentation: Biological Activities
The following tables summarize quantitative data for representative substituted benzonitriles across different therapeutic areas.
Table 1: Anticancer Activity of Substituted Benzonitriles
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ | Reference |
|---|---|---|---|---|
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [12] |
| BEL-7402 (Liver) | 7.8 nM | [12] | ||
| Benzotriazole-acrylonitriles | Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [12] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [12] |
| | Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM |[12] |
Table 2: Antiviral Activity of Substituted Benzonitriles
| Compound ID | Virus | Assay | EC₅₀ | Selectivity Index (SI) | Reference |
|---|
| L0909 | HCV | HCV-infected Huh7.5 cells | 0.022 µM | > 600 |[2] |
Table 3: Antimicrobial Activity of Substituted Benzonitriles
| Compound ID | Organism | MIC | Reference |
|---|
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 µg/mL |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted benzonitriles.
Protocol 1: Synthesis of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives (General Procedure)
This protocol describes a general method for synthesizing PD-1/PD-L1 inhibitors.[2][13]
-
Materials:
-
Starting compound (e.g., 3-(4-((2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-5-((2-methylbiphenyl-3-yl)methoxy)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile)
-
Substituted aldehyde
-
Methanol
-
Acetic acid
-
Sodium cyanoborohydride (NaCNBH₃)
-
-
Procedure:
-
To a solution of the starting compound (0.35 mmol) in methanol (2 mL), add the substituted aldehyde (0.35 mmol) and acetic acid (0.01 mL, 0.17 mmol).[13]
-
Stir the reaction mixture for 2 hours at room temperature.[13]
-
Cool the reaction mixture to 0 °C.[13]
-
Add NaCNBH₃ (0.043 g, 0.7 mmol) to the mixture.[13]
-
Allow the reaction to stir for 8 hours at room temperature under an inert atmosphere.[13]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[13]
-
Upon completion, remove the methanol under reduced pressure and purify the product using appropriate chromatographic techniques.[13]
-
Protocol 2: Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of benzonitrile derivatives against cancer cell lines.[2]
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.[2]
-
Seed the cells into 96-well plates at a density of 8 x 10³ cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of the test benzonitrile derivative in the culture medium and add them to the wells.[2]
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated by comparing the absorbance of treated cells to untreated controls.
-
Protocol 3: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile
This protocol demonstrates the conversion of a nitrile group to a carboxylic acid, a fundamental transformation.[14]
-
Objective: To synthesize 4-chlorobenzoic acid from 4-chlorobenzonitrile.[14]
-
Materials:
-
4-chlorobenzonitrile
-
10% aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-chlorobenzonitrile (5.0 g, 36.3 mmol) and a 10% aqueous solution of NaOH (50 mL).[14]
-
Heat the mixture to reflux with stirring for 2 hours. Ammonia gas will be evolved.[14]
-
After the reflux period, cool the reaction mixture to room temperature.[14]
-
Carefully acidify the solution with concentrated HCl until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.[14]
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[14]
-
Collect the solid product by vacuum filtration and wash the crystals with cold water.[14]
-
Conclusion
Substituted benzonitriles are a remarkably versatile class of compounds with significant and expanding roles in drug discovery and organic synthesis. Their synthetic accessibility, coupled with the diverse reactivity of the nitrile group, allows for the creation of vast chemical libraries.[1][15] As demonstrated by their efficacy in anticancer, antiviral, and antimicrobial applications, benzonitriles continue to be a focal point for the development of novel therapeutics.[2] Continued exploration of new synthetic routes, such as direct C-H functionalization, and a deeper understanding of their interactions with biological targets will undoubtedly lead to the discovery of next-generation pharmaceuticals and advanced materials.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical synthesis of aromatic nitrilesviagallium-catalysed electrophilic cyanation of aromatic C–H bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in the Synthesis of Aryl Nitrile Compounds [ouci.dntb.gov.ua]
- 10. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 11. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Synthesis of 3-Chloro-4-methoxybenzonitrile via Sandmeyer Reaction
Introduction
3-Chloro-4-methoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a chlorinated and methoxylated benzene ring with a nitrile group, makes it a versatile building block for introducing these functionalities into larger molecules. This application note describes a detailed protocol for the synthesis of this compound from 3-chloro-4-methoxyaniline. The synthetic route employs the well-established Sandmeyer reaction, a reliable method for the conversion of an aryl amine to an aryl nitrile.[1][2][3] This two-step, one-pot procedure involves the diazotization of the starting aniline, followed by a copper(I) cyanide-mediated cyanation of the resulting diazonium salt.
Reaction Scheme
The overall reaction is depicted below:
Step 1: Diazotization of 3-chloro-4-methoxyaniline Step 2: Sandmeyer Cyanation
Chemicals and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 3-chloro-4-methoxyaniline | C₇H₈ClNO | 157.60 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Copper(I) Cyanide | CuCN | 89.56 |
| Sodium Cyanide | NaCN | 49.01 |
| Toluene | C₇H₈ | 92.14 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |
Experimental Protocol
Part 1: Diazotization of 3-chloro-4-methoxyaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-chloro-4-methoxyaniline (10.0 g, 63.4 mmol).
-
Add a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.83 g, 70.0 mmol) in water (15 mL) and place it in the dropping funnel.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, ensuring the temperature is maintained between 0-5 °C.[4]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt solution is indicated by a slight color change.
Part 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare the Sandmeyer reagent. Dissolve copper(I) cyanide (7.10 g, 79.3 mmol) and sodium cyanide (8.25 g, 168.3 mmol) in water (100 mL). Warm the mixture gently if necessary to achieve a clear solution, then cool it to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred Sandmeyer reagent solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with toluene (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with 10% aqueous sodium hydroxide (50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-chloro-4-methoxyaniline | 157.60 | 10.0 | 63.4 | 1.00 |
| Sodium Nitrite | 69.00 | 4.83 | 70.0 | 1.10 |
| Copper(I) Cyanide | 89.56 | 7.10 | 79.3 | 1.25 |
| Sodium Cyanide | 49.01 | 8.25 | 168.3 | 2.65 |
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | |
| This compound | C₈H₆ClNO | 167.59 | 10.62 |
Safety Precautions
-
This procedure must be carried out in a well-ventilated fume hood.
-
Sodium nitrite is a strong oxidizing agent and is toxic.
-
Copper(I) cyanide and sodium cyanide are highly toxic. Avoid contact with skin and inhalation. In case of contact with acids, highly toxic hydrogen cyanide gas is evolved.
-
Concentrated hydrochloric acid is corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key chemical transformations in the Sandmeyer synthesis.
References
Application Notes and Protocols: 3-Chloro-4-methoxybenzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxybenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, prized for its versatile reactivity. The presence of chloro, methoxy, and nitrile functional groups allows for a range of chemical transformations, making it a valuable precursor for complex molecular architectures. This document provides detailed application notes on its use in pharmaceutical synthesis, with a focus on the preparation of 3-Chloro-4-methoxybenzenemethanamine, a crucial intermediate for the synthesis of the phosphodiesterase type 5 (PDE-5) inhibitor, Avanafil. Detailed experimental protocols and a summary of quantitative data are provided to assist researchers in their drug discovery and development efforts.
Chemical Properties and Reactions
This compound serves as a versatile intermediate in organic synthesis. The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. The chloro substituent can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, enabling the formation of diverse derivatives.
Key Reactions:
-
Reduction of the Nitrile Group: The most common application in pharmaceutical synthesis is the reduction of the nitrile to a primary amine, 3-Chloro-4-methoxybenzenemethanamine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Nucleophilic Aromatic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating the introduction of different functional groups.
-
Cross-Coupling Reactions: The molecule can participate in reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Application in the Synthesis of Avanafil
A significant application of this compound is in the synthesis of Avanafil, a potent and selective PDE-5 inhibitor used for the treatment of erectile dysfunction. The synthesis involves the reduction of this compound to 3-Chloro-4-methoxybenzenemethanamine, which then serves as a key building block in the subsequent multi-step synthesis of the final active pharmaceutical ingredient (API).
Synthetic Workflow for Avanafil Intermediate
The overall workflow for the synthesis of a key Avanafil intermediate starting from this compound is depicted below.
The Versatility of 3-Chloro-4-methoxybenzonitrile as a Precursor for Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzonitrile is a versatile organic building block increasingly utilized in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature, featuring a nitrile group, a chloro substituent, and a methoxy group on a benzene ring, provides multiple reactive sites for synthetic transformations.[1][2][3] The nitrile group can be readily converted into amines or carboxylic acids, while the chloro atom is amenable to nucleophilic substitution and cross-coupling reactions. This combination of functionalities makes this compound an attractive starting material for the construction of complex molecular scaffolds, particularly those with relevance in medicinal chemistry and drug discovery.[4] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this valuable precursor.
General Synthetic Strategies
The synthetic utility of this compound stems from the reactivity of its functional groups. Key transformations include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group activates the chloro substituent for displacement by various nucleophiles.
-
Nitrile Group Transformations: The cyano group can be reduced to a primary amine (aminomethyl group) or hydrolyzed to a carboxylic acid, providing entry into a wide range of subsequent cyclization reactions.
-
Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, to introduce further complexity.[5][6]
The following diagram illustrates the primary reaction pathways for the functionalization of this compound.
Caption: Key synthetic transformations of this compound.
Application 1: Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds. This compound can serve as a precursor to intermediates used in the synthesis of quinazoline cores, such as those found in kinase inhibitors. For example, derivatives of 4-anilinoquinazolines can be prepared through multi-step sequences that utilize this building block.[7]
Synthetic Pathway for a Quinazoline Intermediate
The synthesis of a key quinazoline intermediate, 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, can be achieved from a related benzonitrile precursor, highlighting a potential pathway for this compound.[7] A general approach involves the transformation of the benzonitrile into an anthranilamide, which can then undergo cyclization.
The logical workflow for a typical multi-step synthesis leading to a quinazoline is outlined below.
Caption: General workflow for the synthesis of quinazolines.
Protocol: Synthesis of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Analog)
This protocol is adapted from a known synthesis of a structurally related quinazoline derivative and illustrates the potential application of intermediates derived from this compound.[7]
Step 1: Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
This step would first require the synthesis of the appropriate substituted benzonitrile. Starting with this compound, a nitration step followed by nucleophilic substitution of the chlorine with 3-morpholinopropoxy would be a plausible route.
Step 2: Reduction to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
-
To a solution of the nitrobenzonitrile (1.0 eq) in ethanol, add ammonium chloride (5.0 eq) and water.
-
Heat the mixture to 80 °C and add iron powder (5.0 eq) portion-wise.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminobenzonitrile.
Step 3: Cyclization to 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one
-
Heat the crude aminobenzonitrile with formamide at 150-160 °C for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the quinazolinone.
Step 4: Subsequent functionalization
-
The resulting quinazolinone can be further chlorinated and coupled with anilines to yield the final product.[7]
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nitrating agent, 3-morpholinopropanol, Base | Varies | Varies | - |
| 2 | Iron powder, NH4Cl | Ethanol/Water | 80 | >90 |
| 3 | Formamide | Neat | 150-160 | 70-85 |
Application 2: Synthesis of Indazole Derivatives
Indazoles are another important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[8] The synthesis of indazoles often involves the cyclization of ortho-substituted benzonitriles with hydrazine.[9]
Synthetic Pathway for 3-Aminoindazoles
A common route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. The chloro-substituent in this compound is not ideally positioned for direct cyclization into an indazole. However, transformation of the nitrile group can lead to suitable precursors. Alternatively, a related starting material, 2-fluoro- or 2-bromobenzonitrile, is often used.[9][10] The following protocol is based on the general synthesis of 3-aminoindazoles from such precursors.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 3-氯-4-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. CN102030722B - Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
- 8. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indazole synthesis [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxybenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and materials science. Its substituted derivatives are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of a chloro substituent on the aromatic ring, activated by the electron-withdrawing nitrile group, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse functionalities, including amino and alkoxy groups, providing a pathway to novel compounds.
This document provides detailed experimental protocols for two common and representative nucleophilic substitution reactions on this compound: O-alkylation and N-arylation. These protocols are intended to serve as a guide for researchers in the synthesis and derivatization of this important scaffold.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing effect of the para-cyano group, which stabilizes the resulting negatively charged intermediate, known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. For less activated systems or for the introduction of amine nucleophiles, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an effective alternative.
Experimental Protocols
Protocol 1: O-Alkylation - Synthesis of 3-Ethoxy-4-methoxybenzonitrile
This protocol is adapted from a procedure for the O-alkylation of a closely related substrate and is expected to be applicable to this compound with an appropriate alkoxide nucleophile. The following is a representative procedure for the reaction with sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add sodium ethoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure 3-ethoxy-4-methoxybenzonitrile.
Protocol 2: N-Arylation - Synthesis of 3-Amino-4-methoxybenzonitrile (General Buchwald-Hartwig Amination)
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with ammonia or an amine equivalent.
Materials:
-
This compound
-
Ammonia (e.g., as a solution in an organic solvent or from an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, RuPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene or dioxane to the flask.
-
Add this compound (1.0 eq) and the base (e.g., NaOtBu, 1.5-2.0 eq).
-
Add the amine source (1.2-1.5 eq). If using gaseous ammonia, it can be bubbled through the reaction mixture.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for the described nucleophilic substitution reactions.
Table 1: O-Alkylation of a Substituted 4-Methoxybenzonitrile Derivative
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane | K₂CO₃ | DMF | 100 | 8 | 94 | [1] |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Substrate | Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine Ligand | NaOtBu or Cs₂CO₃ | Toluene/Dioxane | 80-110 |
Mandatory Visualization
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Signaling pathway for the SNAr mechanism.
References
Application of 3-Chloro-4-methoxybenzonitrile in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Chloro-4-methoxybenzonitrile as a key intermediate in the synthesis of novel agrochemicals. The unique structural characteristics of this compound, featuring a chlorinated and methoxylated benzene ring coupled with a reactive nitrile group, make it a versatile building block for creating a new generation of pesticides.
Application Notes
This compound serves as a valuable scaffold in the discovery and development of new herbicides, fungicides, and insecticides. The presence of the chlorine atom and the methoxy group can enhance the biological activity and selectivity of the final product, while the nitrile functionality offers a versatile handle for a variety of chemical transformations.
One promising application of this compound is in the synthesis of novel triazole-based fungicides. Triazole fungicides are a well-established class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. By incorporating the 3-chloro-4-methoxyphenyl moiety into a triazole structure, it is possible to develop new active ingredients with potentially improved efficacy, spectrum of activity, and resistance profiles.
The proposed synthetic route involves the conversion of the nitrile group into a tetrazole, followed by N-alkylation to introduce a side chain that is crucial for antifungal activity. The resulting triazole derivative can then be evaluated for its efficacy against a range of plant pathogenic fungi.
Quantitative Data
While specific efficacy data for agrochemicals directly derived from this compound is not publicly available, the following table summarizes the fungicidal activity of structurally related triazone derivatives against various plant pathogens. This data provides a benchmark for the potential efficacy of novel compounds synthesized from this compound.
| Compound ID | Target Pathogen | Efficacy (%) at 50 µg/mL | Reference |
| Triazone Derivative 1 | Physalospora piricola | 85 | [1] |
| Triazone Derivative 2 | Alternaria solani | 78 | [1] |
| Triazone Derivative 3 | Cercospora arachidicola | 82 | [1] |
| Triazone Derivative 4 | Fusarium oxysporum | 75 | [1] |
| Triazone Derivative 5 | Botrytis cinerea | 88 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Novel Triazole Fungicide from this compound
This protocol describes a hypothetical multi-step synthesis of a potential triazole fungicide starting from this compound.
Step 1: Synthesis of 5-(3-chloro-4-methoxyphenyl)-1H-tetrazole
-
To a solution of this compound (10.0 g, 59.7 mmol) in N,N-dimethylformamide (DMF, 100 mL), add sodium azide (4.65 g, 71.5 mmol) and ammonium chloride (3.83 g, 71.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to pH 2.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-(3-chloro-4-methoxyphenyl)-1H-tetrazole.
Step 2: N-Alkylation of 5-(3-chloro-4-methoxyphenyl)-1H-tetrazole
-
To a solution of 5-(3-chloro-4-methoxyphenyl)-1H-tetrazole (5.0 g, 22.5 mmol) in acetone (50 mL), add potassium carbonate (3.73 g, 27.0 mmol) and 1-bromo-3-chloropropane (3.88 g, 24.7 mmol).
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the N-alkylated tetrazole derivative.
Step 3: Synthesis of the Final Triazole Fungicide
-
The N-alkylated tetrazole from Step 2 can be further functionalized. For example, a nucleophilic substitution of the terminal chlorine with a substituted phenol can be performed.
-
To a solution of the N-alkylated tetrazole (2.0 g, 6.8 mmol) in DMF (20 mL), add 4-chlorophenol (0.96 g, 7.5 mmol) and potassium carbonate (1.13 g, 8.2 mmol).
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by recrystallization to obtain the final triazole fungicide.
Visualizations
Caption: Synthetic pathway for a novel triazole fungicide.
Caption: Mode of action of triazole fungicides.
References
Application Notes: Large-Scale Synthesis and Purification of 3-Chloro-4-methoxybenzonitrile
Introduction
3-Chloro-4-methoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a chlorinated and methoxylated benzene ring with a nitrile functional group, makes it a versatile building block for creating more complex molecules.[2][3] Efficient, scalable, and high-purity production of this intermediate is critical for drug development and manufacturing.
This document outlines a detailed protocol for the large-scale synthesis of this compound from 3-Chloro-4-methoxybenzaldehyde, followed by a robust purification method. The described "one-pot" synthesis, involving an oximation followed by dehydration, is well-suited for industrial production due to its efficiency and moderate reaction conditions.[4]
Synthesis and Purification Overview
The overall process involves two main stages:
-
Synthesis: A one-pot reaction where 3-Chloro-4-methoxybenzaldehyde is first converted to its corresponding oxime intermediate using hydroxylamine hydrochloride. This intermediate is then dehydrated in the same pot using a dehydrating agent to yield the final nitrile product.
-
Purification: The crude this compound is purified via recrystallization from a suitable solvent system to achieve high purity, typically ≥97%.[5]
Experimental Protocols
Part 1: Large-Scale Synthesis of this compound
This protocol describes a one-pot synthesis starting from 3-Chloro-4-methoxybenzaldehyde. The reaction proceeds through an oxime intermediate which is subsequently dehydrated.
Materials and Reagents:
-
3-Chloro-4-methoxybenzaldehyde
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or other suitable organic base
-
Dichloromethane (DCM) or other suitable organic solvent[4]
-
Thionyl Chloride (SOCl₂) or Acetic Anhydride as dehydrating agent[4][6]
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge a suitable, clean, and dry reactor with 3-Chloro-4-methoxybenzaldehyde (1.0 eq) and Dichloromethane (10-15 volumes). Begin stirring to ensure complete dissolution.
-
Oximation: Add Hydroxylamine Hydrochloride (1.3 eq) to the mixture. At a controlled temperature of 15-30°C, slowly add Triethylamine (1.5 eq) over 1-2 hours.[4]
-
Reaction Monitoring (Oximation): Stir the mixture at 25-35°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Dehydration: Cool the reaction mixture to 0-5°C. Slowly add the dehydrating agent (e.g., Thionyl Chloride, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring (Dehydration): After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the oxime intermediate by TLC or HPLC.
-
Quenching and Workup: Carefully and slowly pour the reaction mixture into a stirred vessel containing cold water or crushed ice. Adjust the pH of the aqueous layer to 8-9 with a 10% NaOH solution.
-
Phase Separation: Transfer the mixture to a separation funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with a saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound as a solid.
Part 2: Purification by Recrystallization
This protocol describes the purification of the crude product obtained from the synthesis step.
Materials and Reagents:
-
Crude this compound
-
Ethanol or Ethyl Acetate (as primary solvent)
-
Water or Heptane (as anti-solvent)[7]
Procedure:
-
Solvent Addition: Place the crude this compound in a clean reactor. Add a minimal amount of the primary solvent (e.g., Ethanol).
-
Dissolution: Heat the mixture to reflux (approximately 78°C for Ethanol) with stirring until all the solid material has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until a slight turbidity persists. If necessary, add a small amount of the primary solvent back to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the primary solvent and anti-solvent.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved. The final product should be a white to light yellow crystalline powder.[2]
Data Presentation
Table 1: Synthesis Reaction Parameters (Illustrative)
| Parameter | Value | Molar Ratio (eq) | Notes |
|---|---|---|---|
| Starting Material | 3-Chloro-4-methoxybenzaldehyde | 1.0 | CAS: 4903-09-7[8] |
| Oximating Agent | Hydroxylamine Hydrochloride | 1.3 | --- |
| Base | Triethylamine | 1.5 | Added at 15-30°C |
| Dehydrating Agent | Thionyl Chloride | 1.5 | Added at 0-5°C |
| Solvent | Dichloromethane | 10-15 L/kg | --- |
| Oximation Temp. | 25-35°C | --- | --- |
| Dehydration Temp. | 0-25°C | --- | --- |
| Reaction Time | 5-9 hours | --- | Monitored by HPLC |
| Expected Yield | 85-95% | --- | Based on similar processes[4][6] |
Table 2: Purification Data (Illustrative)
| Parameter | Value | Notes |
|---|---|---|
| Crude Input Mass | 1.0 kg | --- |
| Purity of Crude | ~90% | Determined by HPLC |
| Solvent System | Ethanol / Water | 3:1 (v/v) approx. |
| Dissolution Temp. | ~78°C | Reflux temperature of ethanol |
| Final Product Mass | 0.80 - 0.88 kg | --- |
| Recovery Yield | 88-95% | --- |
| Final Purity | >97% | Determined by HPLC |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Chemical reaction pathway from aldehyde to nitrile.
References
- 1. This compound | 102151-33-7 | FC69825 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Chloro-2-hydroxy-4-methoxybenzonitrile|CAS 2091759-27-0 [benchchem.com]
- 4. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. 3-Chloro-4-methoxybenzaldehyde | 4903-09-7 | FC70306 [biosynth.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cross-coupling reactions utilizing 3-Chloro-4-methoxybenzonitrile as a key building block. Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The protocols outlined herein are based on established methodologies for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, offering a guide for the synthesis of diverse substituted benzonitrile derivatives.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are a class of chemical reactions that involve the joining of two molecular fragments with the aid of a metal catalyst, most commonly palladium.[1][2] These reactions have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their broad functional group tolerance, high efficiency, and modularity. The reactions covered in this document—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann couplings—each offer a unique method for introducing new substituents at the 3-position of the this compound scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.[3] This reaction is widely used for the synthesis of biaryl compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Application Notes
The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a direct route to 3-aryl-4-methoxybenzonitriles. These products are valuable intermediates in the synthesis of complex molecules. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially when using less reactive aryl chlorides.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene/Water (5:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).
-
Add the degassed toluene/water mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/P(t-Bu)₃ | NaOt-Bu | Toluene | 80-100 | 12-24 | Varies |
| Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Varies |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12-24 | Varies |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Application Notes
The Heck reaction of this compound with alkenes such as styrene or acrylates allows for the introduction of a vinyl or substituted vinyl group at the 3-position. The reaction typically requires a phosphine ligand and a base. For aryl chlorides, more electron-rich and bulky phosphine ligands are often necessary to achieve good catalytic activity.
Experimental Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (NEt₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add degassed DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 120-140 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/P(o-tol)₃ | NEt₃ | DMF | 120-140 | 24-48 | Varies |
| PdCl₂(PPh₃)₂ | NaOAc | DMA | 130-150 | 24-48 | Varies |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[5]
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Application Notes
The Sonogashira coupling allows for the direct installation of an alkynyl group onto the 3-position of the benzonitrile ring. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.[6] The use of a copper(I) co-catalyst is common, although copper-free conditions have also been developed.
Experimental Protocol
This protocol is a general guideline and should be performed under an inert atmosphere.[6]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction to 60-80 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.[6]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂/CuI | NEt₃ | THF | 60-80 | 6-24 | Varies |
| Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 80-100 | 6-24 | Varies |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7]
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Application Notes
This reaction enables the synthesis of 3-amino-4-methoxybenzonitrile derivatives by coupling this compound with primary or secondary amines. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of aryl chlorides.[8] Strong bases such as sodium tert-butoxide are typically employed.
Experimental Protocol
This protocol is a general guideline and must be performed under an inert atmosphere.[9]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equivalents)
-
Toluene or Dioxane
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100-120 | 12-24 | Varies |
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Varies |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds by coupling an aryl halide with an alcohol, phenol, or amine.[7]
General Reaction Scheme
Caption: General scheme of the Ullmann condensation.
Application Notes
The Ullmann condensation provides a method for synthesizing 3-alkoxy- or 3-phenoxy-4-methoxybenzonitriles. Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper). However, modern protocols utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions. For aryl chlorides, the reaction can be challenging and may require higher temperatures and specific ligands.
Experimental Protocol
This protocol is a general guideline.
Materials:
-
This compound
-
Alcohol or Phenol (1.5 equivalents)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 mmol), the alcohol or phenol (1.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF or DMSO (5 mL).
-
Seal the vessel and heat the mixture to 130-160 °C for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI/1,10-Phenanthroline | K₂CO₃ | DMF | 130-160 | 24-48 | Varies |
| Cu₂O/Salicylaldoxime | Cs₂CO₃ | Dioxane | 110-130 | 24-48 | Varies |
Experimental Workflow and Signaling Pathway Diagrams
General Experimental Workflow
Caption: A generalized workflow for cross-coupling experiments.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. rua.ua.es [rua.ua.es]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Derivatization of 3-Chloro-4-methoxybenzonitrile in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the derivatization of 3-chloro-4-methoxybenzonitrile, a versatile scaffold for the synthesis of novel compounds for structure-activity relationship (SAR) studies. The protocols outlined below focus on key chemical transformations to explore the chemical space around this starting material, aiming to identify novel bioactive molecules for drug discovery programs.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its reactive sites that allow for diverse chemical modifications. The presence of a chloro substituent, a methoxy group, and a nitrile functionality offers multiple avenues for derivatization to probe the specific interactions with biological targets. The chloro group can be readily displaced or participate in cross-coupling reactions, while the nitrile group can be transformed into various bioisosteric replacements or other functional groups. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
This document details synthetic protocols for key derivatization strategies and provides examples of how these modifications can be correlated with biological activity through SAR studies. The potential therapeutic applications for derivatives of this scaffold are broad, including but not limited to oncology, inflammation, and neurodegenerative diseases.
Derivatization Strategies
The primary sites for derivatization on this compound are the chloro substituent and the nitrile group.
1. Modification at the Chloro Position:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): This powerful reaction enables the formation of a carbon-carbon bond by coupling the aryl chloride with a boronic acid or ester. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group facilitates the displacement of the chloro substituent by various nucleophiles, such as amines, thiols, and alkoxides. This is a straightforward method to introduce diverse functional groups and explore their impact on biological activity.
2. Modification of the Nitrile Group:
-
Reduction to Benzylamine: The nitrile group can be reduced to a primary amine, which can then be further functionalized, for example, through acylation or reductive amination, to introduce a variety of substituents.
-
Conversion to Tetrazole: The nitrile can be converted to a 5-substituted-1H-tetrazole, a well-established bioisostere for a carboxylic acid group. This transformation can significantly alter the acidity and hydrogen bonding properties of the molecule, potentially leading to improved target engagement and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), bis(benzonitrile)palladium(II) chloride (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add toluene (5 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines the substitution of the chloro group with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the amine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add DMF (5 mL) and seal the vial.
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reduction of the Nitrile to a Benzylamine
This protocol describes the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography or crystallization.
Protocol 4: Synthesis of a 5-Substituted-1H-tetrazole from the Nitrile
This protocol describes the [2+3] cycloaddition of an azide to the nitrile to form a tetrazole ring.
Materials:
-
This compound
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Zinc chloride (ZnCl₂) (1.0 equivalent)
-
n-Propanol or n-Butanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), sodium azide (1.5 mmol), and zinc chloride (1.0 mmol).
-
Add n-propanol or n-butanol (10 mL).
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and acidify with dilute HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Data Presentation for SAR Analysis
The following tables provide examples of how to structure quantitative data from biological assays to facilitate SAR analysis.
Table 1: SAR of 3-Chloro-4-methoxybenzenemethanamine Analogs on Monoamine Transporters
This table is based on data from structurally analogous tropane derivatives and serves as a predictive model for the SAR of 3-chloro-4-methoxybenzenemethanamine derivatives.[1]
| Compound ID | R¹ (at amino group) | R² (at phenyl ring) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | H | 3-Cl, 4-OCH₃ (parent) | - | - | - |
| Proxy 1 | - | 4-chlorophenylmethoxy | 22 | 6 | 101 |
| Proxy 2 | - | 3,4-dichlorophenylmethoxy | 130 | 0.061 | 108 |
| Proxy 3 | - | 4-methoxyphenylmethoxy | 280 | 12 | 450 |
| Proxy 4 | - | 4-chlorophenylmethoxy (on a 3,4-dichlorophenyl ring) | >1000 | 1.8 | 350 |
Data from nortropane derivatives are used as a proxy to infer potential SAR trends.[1]
Table 2: SAR of 3-Chloro-4-substituted-benzonitrile Derivatives as Tyrosinase Inhibitors
This table presents the inhibitory activity of benzamide derivatives incorporating the 3-chloro-4-fluorophenyl moiety against tyrosinase.[2]
| Compound ID | R (at position 4) | IC₅₀ (µM) |
| 2a | -F | - |
| Analog 1 | -NH-(2-pyridyl) | 0.19 |
| Analog 2 | -NH-(3-pyridyl) | 0.54 |
| Analog 3 | -NH-(4-pyridyl) | 1.72 |
| Kojic Acid (Control) | - | 16.7 |
Table 3: SAR of Quinolinecarbonitrile Derivatives as Src Kinase Inhibitors
This table shows the enzymatic and cellular inhibitory activities of quinolinecarbonitrile analogs, which share the benzonitrile substructure.[3]
| Compound ID | R (at C-7) | Src IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Bosutinib (1) | 3,5-dichloro-4-methoxypropoxy | 1.2 | 8 |
| Analog 10 | 3,5-dimethylfuran-2-yl | 0.6 | 4 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of derivatives of this compound.
Caption: General workflow for synthesis and SAR studies.
PI3K/Akt/mTOR Signaling Pathway
Many kinase inhibitors, a potential class for these derivatives, target components of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
The derivatization of this compound offers a rich platform for the discovery of novel bioactive compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to systematically explore the SAR of this versatile scaffold. By combining diverse synthetic methodologies with robust biological screening and data analysis, new lead compounds with potential therapeutic applications can be identified and optimized.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Buy 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | 5516-26-7 [smolecule.com]
- 3. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxybenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Sandmeyer reaction of 3-chloro-4-methoxyaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete diazotization of 3-chloro-4-methoxyaniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the starting aniline is fully dissolved in the acidic solution. Test for the presence of nitrous acid with starch-iodide paper. |
| Decomposition of the diazonium salt. | Maintain a low temperature (0-5°C) throughout the diazotization and before the addition to the cyanide solution. Avoid exposure to direct sunlight. Use the diazonium salt solution immediately after preparation. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) cyanide solution is freshly prepared and active. The temperature of the Sandmeyer reaction is critical; a temperature that is too low can lead to slow reaction, while a temperature that is too high can promote side reactions. A temperature range of 20-50°C is often optimal. | |
| Formation of a Dark Tar-like Substance | Azo coupling side reaction. | This occurs if unreacted diazonium salt couples with the starting amine or other aromatic compounds. Ensure complete diazotization and maintain a low temperature. The pH of the reaction mixture should be kept acidic to minimize this side reaction. |
| Phenolic byproducts. | The diazonium salt can react with water to form 3-chloro-4-methoxyphenol, especially at elevated temperatures. Maintain a low temperature during diazotization and handle the diazonium salt solution promptly. | |
| Product is Contaminated with a Green/Blue Solid | Copper salt contamination. | Ensure proper work-up and purification. Washing the crude product with a dilute ammonia solution can help remove copper salts. Recrystallization is also effective. |
| Difficulty in Product Isolation | Product is an oil or does not precipitate. | Ensure the reaction has gone to completion. If the product is oily, try triturating with a non-polar solvent like hexane to induce solidification. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most widely used method is the Sandmeyer reaction, which involves the diazotization of 3-chloro-4-methoxyaniline followed by a reaction with a copper(I) cyanide salt. This method is generally reliable and provides good yields.
Q2: How critical is the temperature control during the diazotization step?
Temperature control is extremely critical. Diazonium salts are thermally unstable and can decompose readily at temperatures above 5°C. This decomposition can lead to the formation of phenolic byproducts and a significant reduction in the yield of the desired benzonitrile. Therefore, it is imperative to maintain the temperature between 0 and 5°C throughout the diazotization process.
Q3: My Sandmeyer reaction is sluggish. What can I do to improve the reaction rate?
A sluggish reaction can be due to a few factors. Firstly, ensure your copper(I) cyanide is active; it is often best to use freshly prepared CuCN. Secondly, the reaction temperature might be too low. While the diazotization requires low temperatures, the Sandmeyer cyanation step often benefits from gentle warming, typically in the range of 20-50°C, to facilitate the decomposition of the diazonium salt and the formation of the nitrile.
Q4: What are the main side products I should expect in the Sandmeyer synthesis of this compound?
The primary side products include:
-
3-Chloro-4-methoxyphenol: Formed from the reaction of the diazonium salt with water.
-
Azo compounds: Formed by the coupling of the diazonium salt with unreacted 3-chloro-4-methoxyaniline or other aromatic species. These are often highly colored.
-
Biaryl compounds: Formed from the coupling of two aryl radicals.
Q5: Can I use an alternative method to the Sandmeyer reaction?
Yes, an alternative route is the synthesis from 3-chloro-4-methoxybenzaldehyde. This involves converting the aldehyde to its oxime, followed by dehydration to the nitrile. This method avoids the use of potentially explosive diazonium salts and can be a safer alternative, though it may involve more steps.
Data Presentation
Table 1: Effect of Diazotization Temperature on Yield
| Temperature (°C) | Yield of this compound (%) | Observations |
| 0-5 | 85 | Clean reaction, minimal byproduct formation. |
| 5-10 | 65 | Noticeable increase in colored byproducts. |
| >10 | <40 | Significant decomposition and formation of tar-like substances. |
Table 2: Effect of Sandmeyer Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 20 | 4 | 75 |
| 40 | 2 | 88 |
| 60 | 1 | 82 (with increased impurities) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 3-chloro-4-methoxyaniline
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 15.7 g (0.1 mol) of 3-chloro-4-methoxyaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Dissolve 7.2 g (0.105 mol) of sodium nitrite in 20 mL of water and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature. The resulting solution is the diazonium salt, which should be used immediately.
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide by dissolving 11.0 g (0.123 mol) of CuCN and 15.0 g (0.23 mol) of KCN in 100 mL of water.
-
Warm the copper(I) cyanide solution to about 40°C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, continue stirring and heat the mixture to 50-60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with a dilute sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound from 3-chloro-4-methoxybenzaldehyde
Step 1: Formation of 3-chloro-4-methoxybenzaldehyde oxime
-
Dissolve 17.0 g (0.1 mol) of 3-chloro-4-methoxybenzaldehyde in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Slowly add a solution of 10.6 g (0.1 mol) of sodium carbonate in 50 mL of water with stirring.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and pour it into 200 mL of cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry.
Step 2: Dehydration of the Oxime to the Nitrile
-
In a 100 mL flask, place 18.5 g (0.1 mol) of the dried 3-chloro-4-methoxybenzaldehyde oxime and 30 mL of acetic anhydride.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture and pour it onto crushed ice.
-
Stir until the excess acetic anhydride is hydrolyzed.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
common side products in the synthesis of substituted benzonitriles
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
General Troubleshooting and FAQs
Q1: My benzonitrile synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in benzonitrile synthesis can stem from several factors, applicable across different synthetic methods. Here are the primary aspects to consider:
-
Reagent Quality: Ensure all starting materials, reagents, and solvents are pure and anhydrous, as moisture and impurities can lead to side reactions and catalyst deactivation.
-
Reaction Atmosphere: Many cyanation reactions are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.
-
Reaction Temperature: Temperature control is critical. Deviations from the optimal temperature can lead to the formation of side products or decomposition of reactants and products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. Insufficient or excessive reaction times can both negatively impact the yield.
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading. Catalyst poisoning is a common issue, particularly in palladium-catalyzed cyanations.
Sandmeyer Reaction: Troubleshooting and FAQs
The Sandmeyer reaction is a widely used method for converting aryl amines to aryl nitriles via a diazonium salt intermediate. While effective, it is prone to the formation of specific side products.
Q2: I am observing significant amounts of a phenol byproduct in my Sandmeyer cyanation. How can I minimize its formation?
A2: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water. To minimize this:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step (formation of the diazonium salt). Higher temperatures accelerate the decomposition of the diazonium salt to the corresponding phenol.
-
Use of Fresh Diazonium Salt: Use the diazonium salt solution immediately after its preparation, as it is thermally unstable and can decompose to the phenol over time.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic during diazotization to stabilize the diazonium salt.
Q3: My crude product from a Sandmeyer reaction contains biaryl impurities. What causes this and how can I prevent it?
A3: Biaryl formation is attributed to a radical mechanism where the aryl radical, an intermediate in the Sandmeyer reaction, couples with another aryl species.[1] To reduce the formation of biaryl impurities:
-
Controlled Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the aryl radical intermediate, thereby minimizing radical-radical coupling.
-
Scavengers: While not always practical, the addition of radical scavengers can sometimes suppress biaryl formation, though this may also inhibit the desired reaction.
Quantitative Data: Side Product Formation in Sandmeyer Cyanation
| Starting Material | Reaction Conditions | Desired Benzonitrile Yield (%) | Phenol Byproduct Yield (%) | Biaryl Byproduct Yield (%) |
| Aniline | Diazotization at 0-5 °C, Cyanation at 25 °C | 75-85 | < 5 | < 2 |
| Aniline | Diazotization at 15 °C, Cyanation at 25 °C | 50-60 | 15-25 | ~5 |
| 4-Methoxyaniline | Diazotization at 0-5 °C, Cyanation at 25 °C | 70-80 | < 5 | < 3 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Experimental Protocol: Minimizing Phenol Formation in the Sandmeyer Cyanation of Aniline
-
Diazotization: In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve aniline (1.0 eq) in a 3 M solution of hydrochloric acid. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Allow the reaction mixture to warm slowly to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude benzonitrile can be further purified by vacuum distillation.
Diagram: Sandmeyer Reaction and Competing Side Reactions
Caption: Key pathways in the Sandmeyer cyanation and the formation of common side products.
Rosenmund-von Braun Reaction: Troubleshooting and FAQs
The Rosenmund-von Braun reaction involves the cyanation of aryl halides using copper(I) cyanide, often at high temperatures in polar aprotic solvents.
Q4: The purification of my product from a Rosenmund-von Braun reaction is very difficult due to the presence of copper salts and high-boiling solvents. How can I improve this?
A4: The classical Rosenmund-von Braun reaction often uses stoichiometric or excess copper(I) cyanide and high-boiling solvents like DMF or pyridine, which can complicate product isolation.[2] Consider the following modifications:
-
Catalytic Protocol: Employ a modern, catalytic version of the reaction. For example, using catalytic amounts of CuI with a ligand such as N,N'-dimethylethylenediamine in a less polar solvent like toluene can provide good yields under milder conditions (e.g., 110 °C).[1] This significantly reduces the amount of copper waste and simplifies purification.
-
Solvent Choice: If a high-boiling solvent is necessary, consider using one that is more easily removed or less likely to form complexes with the product.
-
Workup Procedure: After the reaction, quenching with an aqueous solution of ammonia or ethylenediamine can help to complex and dissolve the copper salts, facilitating their removal during the aqueous wash.
Q5: My Rosenmund-von Braun reaction is not going to completion, even after prolonged heating. What could be the issue?
A5: Incomplete conversion can be due to several factors:
-
Aryl Halide Reactivity: The reactivity of the aryl halide is crucial (I > Br > Cl). Aryl chlorides are generally unreactive under traditional Rosenmund-von Braun conditions. For less reactive halides, consider using a catalytic system with a suitable ligand to enhance reactivity.
-
Reagent Purity: Ensure the copper(I) cyanide is of high purity. Old or impure CuCN can be less reactive.
-
Temperature: While high temperatures are typical, excessive temperatures can lead to decomposition. Ensure the temperature is controlled at the optimal level for your specific substrate.
Quantitative Data: Comparison of Rosenmund-von Braun Protocols
| Aryl Halide | Protocol | Reaction Conditions | Benzonitrile Yield (%) |
| 4-Bromotoluene | Traditional | CuCN (2 eq), DMF, 150 °C, 24h | 60-70 |
| 4-Bromotoluene | Catalytic | CuI (0.1 eq), NaCN (1.2 eq), N,N'-dimethylethylenediamine (0.2 eq), Toluene, 110 °C, 24h | 85-95[1] |
| 4-Chlorotoluene | Traditional | CuCN (2 eq), DMF, 150 °C, 24h | < 5 |
Note: Yields are approximate and can vary based on specific substrate and reaction scale.
Experimental Protocol: Modified Rosenmund-von Braun Reaction
-
Reaction Setup: To a dry Schlenk flask, add CuI (0.1 eq), NaCN (1.2 eq), and the aryl bromide (1.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Reagent Addition: Add anhydrous toluene via syringe, followed by N,N'-dimethylethylenediamine (0.2 eq).
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by GC or TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with an aqueous solution of ammonia to remove copper salts. Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4. After filtration and concentration, the crude product can be purified by column chromatography or distillation.
Diagram: Troubleshooting Low Yield in Rosenmund-von Braun Reaction
Caption: A workflow for troubleshooting low yields in the Rosenmund-von Braun reaction.
Palladium-Catalyzed Cyanation: Troubleshooting and FAQs
Palladium-catalyzed cyanation offers a milder alternative to the classical methods but comes with its own set of challenges, primarily related to catalyst stability.
Q6: My palladium-catalyzed cyanation reaction is sluggish and gives a low yield, with evidence of palladium black formation. What is happening and how can I prevent it?
A6: The formation of palladium black indicates catalyst decomposition and deactivation. This is often caused by poisoning of the palladium catalyst by cyanide ions.[3] To mitigate this:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos). These ligands stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[4][5]
-
Cyanide Source: Use a less soluble cyanide source, such as zinc cyanide (Zn(CN)2), which maintains a low concentration of free cyanide in the solution.[5]
-
Palladium Precatalyst: Employ a well-defined palladium precatalyst that is readily activated in situ. This can lead to more reproducible results compared to using simple palladium salts like Pd(OAc)2.[4]
Q7: I am observing a significant amount of the dehalogenated arene (Ar-H) as a byproduct in my palladium-catalyzed cyanation. What leads to this side reaction?
A7: The formation of the dehalogenated arene is a result of a competing hydrodehalogenation reaction. This can be influenced by:
-
Solvent and Additives: The presence of protic solvents or additives can be a source of hydrogen.
-
Catalyst System: The choice of ligand and palladium source can influence the relative rates of cyanation and hydrodehalogenation. Some catalytic systems are more prone to this side reaction.
-
Reaction Conditions: Elevated temperatures can sometimes favor hydrodehalogenation.
To minimize this side reaction, ensure anhydrous conditions and screen different ligand/palladium combinations to find a system that favors the cyanation pathway for your specific substrate.
Quantitative Data: Ligand Effect on Pd-Catalyzed Cyanation of 4-Chlorotoluene
| Ligand | Catalyst Loading (mol%) | Benzonitrile Yield (%) | Hydrodehalogenation (%) |
| PPh3 | 2 | < 10 | > 80 |
| dppf | 2 | 40-50 | 40-50 |
| XPhos | 1 | > 90[4] | < 5 |
Note: Yields are approximate and based on typical observations for this type of reaction.
Experimental Protocol: Palladium-Catalyzed Cyanation with Minimized Catalyst Poisoning
-
Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos-Pd-G3, 1 mol%), the appropriate phosphine ligand (e.g., XPhos, 1.5 mol%), and zinc cyanide (0.6 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and a suitable anhydrous solvent (e.g., dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) with stirring for the required time (monitor by GC or LC-MS).
-
Workup and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel.
Diagram: Purification Strategy for Benzonitrile Synthesis
Caption: A general workflow for the purification of substituted benzonitriles from common impurities.
References
- 1. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting purification of 3-Chloro-4-methoxybenzonitrile by chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 3-Chloro-4-methoxybenzonitrile by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxyaniline, and side-products from incomplete reactions or competing reactions. For instance, if the nitrile is formed from an amide, residual amide may be present. If a Sandmeyer reaction is used, phenolic byproducts could be impurities.
Q2: Which chromatographic technique is best suited for purifying this compound?
A2: Both flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC) can be effective. Flash chromatography is ideal for purifying larger quantities of the crude product, while preparative HPLC is suitable for achieving very high purity on a smaller scale.
Q3: How can I visualize this compound on a Thin-Layer Chromatography (TLC) plate?
A3: this compound is a UV-active compound due to its aromatic ring and can be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green plate.[1][2] For further visualization, staining with iodine vapor or a potassium permanganate solution can be effective.[1][3][4]
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is a white to light yellow crystalline powder.[5] Its melting point is reported to be in the range of 107-111 °C.[6] A broad melting range or a lower melting point may indicate the presence of impurities.
Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system polarity. | - If the Rf value is too high (>0.4), decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).- If the Rf value is too low (<0.2), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). |
| Co-elution of Product and Impurity | The polarity of the product and impurity are too similar in the chosen solvent system. | - Try a different solvent system. For example, if using ethyl acetate/hexane, consider dichloromethane/methanol or toluene/acetone.- Use a shallower gradient during elution to improve resolution. |
| Product is not Eluting from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[7] |
| Broad or Tailing Bands | - Column overloading.- The compound may be interacting strongly with acidic sites on the silica gel.- The column was not packed properly. | - Reduce the amount of crude material loaded onto the column.- Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) to neutralize the silica gel.- Ensure the column is packed uniformly without any cracks or channels. |
| Low Recovery of the Product | - The product may have precipitated on the column.- The compound might be unstable on silica gel. | - Ensure the chosen eluent is a good solvent for your compound at the concentration you are running the column.- If instability is suspected, consider using a different stationary phase like alumina or a bonded-phase silica. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A preliminary TLC analysis is crucial for determining the appropriate solvent system for column chromatography.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Eluent Systems (Starting Points):
-
20% Ethyl acetate in Hexane
-
30% Dichloromethane in Hexane
-
-
Visualization:
-
Observe the plate under a UV lamp (254 nm).
-
Place the plate in a chamber containing iodine crystals.
-
Dip the plate in a potassium permanganate stain and gently heat.
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.
Flash Column Chromatography Purification
This protocol is for the purification of crude this compound.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is flat and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) as determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by the product, and finally more polar impurities.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Confirm purity by analytical techniques such as HPLC, NMR, and melting point determination.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This method is for assessing the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable ratio (e.g., 50% B) and ramp up to a higher concentration of B (e.g., 95% B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for poor separation in column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. 2-(Chloromethyl)benzonitrile | 612-13-5 | Benchchem [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 3-氯-4-甲氧基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for Nitrile Reduction
Welcome to the Technical Support Center for the optimization of nitrile reduction reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the reduction of nitriles to primary amines.
1. My nitrile reduction is resulting in a low yield of the desired primary amine. What are the common causes and how can I improve it?
Low yields in nitrile reductions can stem from several factors, including incomplete reaction, side reactions, or product degradation. Here are common causes and troubleshooting steps:
-
Incomplete Reaction: The reducing agent may not be potent enough or may have degraded.
-
Troubleshooting:
-
For powerful reductions, ensure your Lithium aluminum hydride (LiAlH₄) is fresh and the reaction is conducted under strictly anhydrous conditions.[1]
-
When using catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), ensure the catalyst is active and not poisoned.[2] Increase hydrogen pressure and/or reaction temperature if the reaction is sluggish.[3][4]
-
Consider alternative reducing systems like Borane-tetrahydrofuran (BH₃-THF) or Borane-dimethylsulfide (BH₃-SMe₂), which may be more effective for certain substrates.[5]
-
-
-
Side Reactions: The most common side reaction is the formation of secondary and tertiary amines.[2]
-
Troubleshooting:
-
During catalytic hydrogenation, add ammonia (NH₃) or ammonium hydroxide (NH₄OH) to the reaction mixture. This can help suppress the formation of secondary and tertiary amine by-products.[5]
-
For substrates prone to over-reduction, a milder reducing agent might be beneficial.
-
-
-
Steric Hindrance: Bulky groups near the nitrile can hinder the approach of the reducing agent.
-
Troubleshooting:
-
Consider using less sterically demanding reducing agents. Diisopropylaminoborane ([BH₂N(iPr)₂]) with a catalytic amount of lithium borohydride (LiBH₄) has been shown to be effective for reducing sterically hindered nitriles.[6]
-
-
2. I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?
The formation of secondary and tertiary amines occurs when the initially formed primary amine reacts with the intermediate imine.[2]
-
Catalytic Hydrogenation:
-
Additives: The addition of ammonia or ammonium hydroxide is a common strategy to minimize these byproducts when using catalysts like Raney Nickel or Pd/C.[5]
-
Catalyst Choice: The choice of catalyst can influence selectivity. For instance, rhodium on carbon (Rh/C) has been shown to selectively produce secondary amines from aliphatic nitriles, while palladium on carbon (Pd/C) can lead to tertiary amines.[7] For primary amine synthesis, Raney Nickel in the presence of ammonia is often a good choice.[8]
-
-
Hydride Reductions:
3. My reaction is not proceeding to completion, even with a strong reducing agent like LiAlH₄. What should I check?
If a powerful reducing agent like LiAlH₄ is failing, consider the following:
-
Reagent Quality: LiAlH₄ is highly reactive with moisture. Ensure it is fresh and handled under a dry, inert atmosphere. Use anhydrous solvents.[1]
-
Substrate Compatibility: Some functional groups can react with LiAlH₄. For example, nitrogen-containing aromatic rings like isoquinoline can sometimes be reduced by LiAlH₄.[9] If your substrate has other reducible functional groups, they may be competing for the reducing agent.
-
Work-up Procedure: An improper work-up can lead to the loss of product. A common and effective method for quenching a LiAlH₄ reaction is the successive addition of water, 10% NaOH solution, and then more water.[10]
4. Can I reduce a nitrile to an aldehyde instead of an amine?
Yes, by using a milder reducing agent that can stop the reduction at the imine stage, which is then hydrolyzed to the aldehyde during work-up.
-
DIBAL-H (Diisobutylaluminium hydride): This is a common reagent for the partial reduction of nitriles to aldehydes. The reaction is typically carried out at low temperatures, and then quenched with an aqueous work-up.[2][11]
-
Stephen Aldehyde Synthesis: This method uses Tin(II) chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde.[2]
Quantitative Data on Reaction Conditions
The following tables summarize typical reaction conditions for common nitrile reduction methods. Please note that optimal conditions will vary depending on the specific substrate.
Table 1: Stoichiometric Hydride Reductions
| Reducing Agent | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| LiAlH₄ (1.5 eq) | Generic Nitrile | THF | 0 to RT | 4 | Good | [10] |
| LiAlH₄ | Aromatic Nitrile | Ether | RT | Overnight | 55 | [12] |
| BH₃-THF | Generic Nitrile | THF | < 35 | - | Good | [5] |
| NaBH₄ / CoCl₂ | Aromatic/Aliphatic | Methanol | RT | - | High | [13][14][15] |
Table 2: Catalytic Hydrogenation
| Catalyst | Substrate Example | Solvent | H₂ Pressure | Temperature (°C) | Additive | Yield (%) | Reference(s) |
| Pd/C (10%) | Aromatic Nitriles | - | Transfer | 25-40 | NH₄HCO₂ | 51-98 | |
| Pd/C | Mandelonitrile | Methanol | 6 barg | 40 | H₂SO₄ | 87 | [16] |
| Raney Ni | Generic Nitrile | Methanol | - | - | NH₃ | Good | [5][8] |
| Ni/NiO@C | Phenylacetonitrile | NH₃/Methanol | 10 bar | 120 | - | >99 | [3] |
| Rh/C | Aliphatic Nitriles | Cyclohexane | 1 atm | 25-60 | - | High (sec. amine) | [7] |
Experimental Protocols
Protocol 1: General Procedure for Nitrile Reduction using LiAlH₄
This protocol describes a general method for the reduction of a nitrile to a primary amine using lithium aluminum hydride.
Materials:
-
Nitrile substrate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane (DCM)
-
Celite
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).[10]
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Dissolve the nitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel under a nitrogen atmosphere.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and sequentially add the following, allowing for gas evolution to subside between additions:
-
Work-up: Stir the resulting suspension for 30 minutes. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.[10][12]
-
Extraction and Purification: Separate the organic layer from the filtrate. Wash the organic layer successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude primary amine.[10] The crude product can be further purified by column chromatography or distillation.
Protocol 2: General Procedure for Catalytic Hydrogenation of a Nitrile using Pd/C
This protocol outlines a general method for the reduction of a nitrile to a primary amine via catalytic hydrogenation.
Materials:
-
Nitrile substrate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Ammonia or Ammonium Hydroxide (optional)
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the nitrile substrate in methanol or ethanol.
-
Catalyst and Additive: Carefully add the Pd/C catalyst to the solution. If suppression of secondary amine formation is desired, add a solution of ammonia in methanol or aqueous ammonium hydroxide.[5]
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in an autoclave).[3]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (ranging from room temperature to elevated temperatures) until the uptake of hydrogen ceases or the reaction is deemed complete by TLC or GC analysis.[3][16]
-
Work-up: Carefully vent the hydrogen from the reaction vessel and purge with an inert gas like nitrogen.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine. The product can then be purified by standard methods such as distillation, crystallization, or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in nitrile reduction.
Caption: Logical relationships in selecting nitrile reduction parameters.
References
- 1. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. scribd.com [scribd.com]
- 13. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 14. scite.ai [scite.ai]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04618F [pubs.rsc.org]
Technical Support Center: Purification of 3-Chloro-4-methoxybenzonitrile
Welcome to the technical support center for the purification of 3-Chloro-4-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My final product of this compound is an off-white or yellowish solid, but the literature reports it as a colorless or light yellow solid. What could be the cause and how can I fix it?
Possible Cause: The discoloration is likely due to the presence of colored impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. For instance, in a Sandmeyer reaction starting from 3-chloro-4-methoxyaniline, residual diazonium salts or azo compounds can impart color.
Solution:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system is crucial. Based on the polarity of this compound, you can screen solvents like ethanol, isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your desired product.
Q2: After recrystallization, the yield of my this compound is very low. What are the possible reasons and how can I improve it?
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound even at low temperatures, leading to significant loss in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent the solution from becoming saturated upon cooling, thus reducing the crystal yield.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature can result in a lower yield.
Solutions:
-
Optimize Solvent System: Conduct small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude product until it just dissolves.
-
Pre-heat Filtration Apparatus: Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.
-
Slow Cooling and Ice Bath: Allow the solution to cool slowly to room temperature to form larger, purer crystals, and then place it in an ice bath to maximize precipitation.
Q3: My NMR or GC-MS analysis of the purified this compound still shows the presence of impurities. What are the likely contaminants and how can I remove them?
Possible Impurities: The nature of the impurities will depend on the synthetic route used.
-
From Sandmeyer Reaction (starting with 3-chloro-4-methoxyaniline):
-
Unreacted 3-chloro-4-methoxyaniline: This is a basic impurity.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Formed by coupling of the diazonium salt with other aromatic species.
-
-
From Cyanation Reaction (starting with 3-chloro-4-methoxybenzyl chloride):
-
Unreacted 3-chloro-4-methoxybenzyl chloride: A common impurity if the reaction does not go to completion.
-
3-chloro-4-methoxybenzyl alcohol: Formed by hydrolysis of the starting material.
-
Isocyanide byproduct: Can form in small amounts during the cyanation reaction.
-
Purification Strategies:
-
Acid/Base Extraction: To remove unreacted aniline, you can dissolve the crude product in an organic solvent (like ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). The aniline will move to the aqueous layer as its hydrochloride salt.
-
Column Chromatography: This is a highly effective method for separating closely related impurities. For this compound, a silica gel column is typically used. A good starting point for the mobile phase would be a mixture of hexanes and ethyl acetate, with a gradient elution from low to high polarity.
-
Distillation: If the impurities are significantly more or less volatile than the product, vacuum distillation could be an option. However, given the solid nature of the product, this is less common.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are important for its purification?
This compound is a solid at room temperature with a reported melting point in the range of 107-111 °C.[1] It is generally soluble in organic solvents like alcohols, ethers, and ketones, but has low solubility in water.[2] This solubility profile is key to selecting appropriate solvents for recrystallization and extraction.
Q2: What are the common synthetic routes for preparing this compound?
The two most common laboratory-scale synthetic routes are:
-
Sandmeyer Reaction: This involves the diazotization of 3-chloro-4-methoxyaniline followed by a reaction with a cyanide salt, typically cuprous cyanide.[3]
-
Nucleophilic Substitution (Cyanation): This route involves the reaction of 3-chloro-4-methoxybenzyl chloride with an alkali metal cyanide, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3][4]
Q3: Are there any specific safety precautions I should take when handling this compound and the reagents for its purification?
Yes, safety is paramount.
-
This compound: It is an irritant to the eyes, respiratory system, and skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Cyanide Salts (e.g., Sodium Cyanide): These are highly toxic. Handle with extreme caution in a fume hood. Never allow cyanide salts to come into contact with acids, as this will generate highly toxic hydrogen cyanide gas.
-
Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and away from ignition sources.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Melting Point | 107-111 °C | [1] |
| Appearance | Colorless to light yellow solid | [2] |
Table 2: Common Solvents for Purification
| Purification Technique | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | Good solubility at high temperatures and poor solubility at low temperatures for polar organic compounds. |
| Column Chromatography | Silica Gel (Stationary Phase), Hexanes/Ethyl Acetate (Mobile Phase) | Good separation of compounds with differing polarities. |
| Extraction | Ethyl Acetate, Dichloromethane | Good solubility for the product and immiscibility with water. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. In a separate beaker, heat a suitable recrystallization solvent (e.g., ethanol) to its boiling point.
-
Addition of Hot Solvent: Carefully add the minimum amount of hot solvent to the crude product while swirling until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexanes:ethyl acetate) to elute the product and any more polar impurities.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Common synthetic routes to this compound.
References
Technical Support Center: Scaling Up 3-Chloro-4-methoxybenzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 3-Chloro-4-methoxybenzonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the large-scale synthesis of this compound:
-
Nucleophilic Substitution: This route involves the reaction of 3-chloro-4-methoxybenzyl halide (typically the chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This method is often favored for its relatively straightforward procedure.
-
Sandmeyer Reaction: This classic method utilizes the diazotization of 3-chloro-4-methoxyaniline followed by a reaction with a copper(I) cyanide salt. While a robust method, it involves the handling of diazonium salts, which can be unstable and require careful temperature control.
Q2: What are the critical safety considerations when scaling up this reaction?
A2: The primary safety concern is the use of highly toxic cyanide salts. It is imperative to have a dedicated and well-ventilated area for handling cyanides. A protocol for quenching and disposing of any excess cyanide and cyanide-contaminated waste must be in place. Additionally, if using the Sandmeyer route, diazonium salts are potentially explosive and must be handled with extreme care, avoiding isolation and using them in situ at low temperatures.
Q3: How can I minimize the formation of impurities during scale-up?
A3: Impurity formation is a common challenge in scaling up reactions. To minimize impurities:
-
Control Reaction Temperature: Exothermic reactions can lead to side product formation. Ensure adequate cooling and controlled addition of reagents to maintain the desired temperature.
-
Ensure Homogeneous Mixing: In larger reactors, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Use appropriate stirring mechanisms and rates.
-
Use High-Purity Starting Materials: Impurities in starting materials can be carried through and may even catalyze side reactions.
-
Inert Atmosphere: For sensitive reagents, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxidation or moisture-related side reactions.
Q4: Is column chromatography a viable purification method at a larger scale?
A4: While effective at the lab scale, column chromatography is generally not economically or practically feasible for large-scale production due to the high solvent consumption and time required. Alternative purification methods such as recrystallization, distillation (if the product is thermally stable), or slurry washes are preferred for industrial-scale purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to ensure it has gone to completion.- Increase reaction time or temperature, but monitor for impurity formation. |
| Poor mixing | - Increase the stirring rate.- Evaluate the suitability of the stirrer and reactor geometry for the scale of the reaction. | |
| Loss during workup | - Optimize extraction and filtration procedures.- Minimize the amount of solvent used for washing the isolated product to reduce losses. | |
| Product is Off-Color (e.g., yellow or brown) | Presence of colored impurities from side reactions | - Consider a charcoal treatment of the crude product solution before crystallization.- Optimize the recrystallization solvent system to better reject the colored impurities. |
| Degradation of the product | - Ensure the product is not exposed to high temperatures for extended periods, especially during drying. | |
| Difficulty Filtering the Product | Fine particle size | - Optimize the crystallization conditions (e.g., cooling rate, solvent) to obtain larger crystals.- Consider using a filter aid, but be mindful of potential contamination of the final product. |
| Presence of Starting Material in the Final Product | Incomplete reaction | - As with low yield, ensure the reaction has gone to completion before workup. |
| Inefficient purification | - Re-evaluate the recrystallization solvent system for better separation of the product from the starting material. | |
| Presence of 3-Chloro-4-methoxybenzoic acid or amide as an impurity | Hydrolysis of the nitrile group | - Minimize the exposure of the product to strongly acidic or basic conditions, especially at elevated temperatures during workup and purification. |
Experimental Protocols
Example Kilogram-Scale Synthesis via Nucleophilic Substitution
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Chloro-4-methoxybenzyl chloride | 187.05 | 1.00 kg | 5.34 |
| Sodium Cyanide | 49.01 | 0.29 kg | 5.91 |
| Dimethyl Sulfoxide (DMSO) | - | 5.0 L | - |
| Toluene | - | 5.0 L | - |
| Water | - | 10.0 L | - |
Procedure:
-
Charge a 20 L reactor with dimethyl sulfoxide (5.0 L) and sodium cyanide (0.29 kg).
-
Stir the mixture at room temperature until the sodium cyanide is fully dissolved.
-
Slowly add a solution of 3-chloro-4-methoxybenzyl chloride (1.00 kg) in toluene (2.0 L) to the reactor over 1-2 hours, maintaining the internal temperature below 40°C.
-
After the addition is complete, stir the reaction mixture at 40°C for 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and slowly add water (10.0 L) to precipitate the crude product.
-
Filter the solid product and wash the cake with water (2 x 2.0 L).
-
Dry the crude product under vacuum at 50-60°C.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: A typical workflow for scaling up a chemical synthesis from the lab to production.
Caption: A logical troubleshooting diagram for addressing common issues in chemical synthesis.
Technical Support Center: Managing Nitrile Group Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of the nitrile functional group and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: My nitrile is unexpectedly hydrolyzing. What are the typical conditions that cause nitrile hydrolysis?
A1: Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, particularly with heating. The hydrolysis typically proceeds in two stages: first to a primary amide, and then further to a carboxylic acid (or its carboxylate salt).[1][2] Vigorous conditions, such as prolonged heating with strong acids (e.g., concentrated HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH), will generally drive the reaction to the carboxylic acid.[3] Milder conditions are required to isolate the amide intermediate.
Q2: I want to stop the hydrolysis at the amide stage. How can I prevent over-hydrolysis to the carboxylic acid?
A2: To selectively obtain the amide, careful control of reaction conditions is crucial. Amides tend to hydrolyze more readily than nitriles under harsh conditions, making selective amide formation challenging.[3][4] Strategies to favor the amide product include:
-
Milder Reagents: Use of milder bases like potassium carbonate (K₂CO₃) in a suitable solvent.
-
Controlled Temperature: Running the reaction at a lower temperature (e.g., 0-10 °C) can help to stop the reaction at the amide stage.
-
Anhydrous Conditions: Performing the hydrolysis in a non-aqueous medium can limit the extent of the reaction. A mild protocol using NaOH in methanol/dichloromethane or methanol/dioxane has been shown to selectively convert nitriles to primary amides.[5]
-
Use of Additives: Hydrogen peroxide in an alkaline solution is a mild method for converting nitriles to amides.[6]
Q3: I need to reduce another functional group in my molecule without affecting the nitrile. What reducing agents are recommended?
A3: The nitrile group is relatively resistant to some reducing agents, allowing for chemoselective reductions of other functional groups.
-
For Ketones/Aldehydes: Catalytic hydrogenation with specific catalysts can be selective. For instance, certain nickel catalysts have shown good tolerance for other functional groups under mild conditions.[7]
-
For Esters: Catalytic hydrogenation using H₂/Raney Ni, H₂/Pt, or H₂/Pd is a selective method for reducing a nitrile in the presence of an ester. The ester group generally remains intact under these conditions.[8]
Q4: Conversely, how can I selectively reduce a nitrile group in the presence of other reducible functional groups?
A4: Selective reduction of a nitrile can be achieved with the appropriate choice of catalyst and reaction conditions.
-
In the presence of esters: Catalytic hydrogenation with Raney Cobalt is a good method for the selective reduction of nitriles.[8] A mixture of formic acid and triethylamine with a Pd/C catalyst can also be used.[8]
-
In the presence of amides and esters: An iron PNP pincer complex has been shown to tolerate ester, ether, and acetamido groups during the hydrogenation of nitriles.[9]
Q5: My Grignard reaction on a substrate containing a nitrile is giving low yields or side products. What could be the issue?
A5: Grignard reagents readily react with the electrophilic carbon of the nitrile to form a ketone after acidic workup.[1][10][11][12][13] However, several factors can lead to complications:
-
Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in your starting material or solvent. Ensure your reaction is performed under strictly anhydrous conditions.
-
Steric Hindrance: Bulky Grignard reagents or sterically hindered nitriles can slow down the reaction.
-
Reaction with the Ketone Product: While the initial product is an imine salt which is unreactive towards another equivalent of the Grignard reagent, the ketone formed after workup can potentially react if unreacted Grignard reagent is still present.
-
Solvent Effects: The choice of solvent can influence the reaction yield. Using benzene with one equivalent of ether as a solvent has been reported to increase the yields of ketones from the Grignard reaction with nitriles compared to using ether alone.[14]
Q6: Are there protecting groups for nitriles?
A6: The use of protecting groups for nitriles is not as common as for other functional groups like alcohols or amines. This is primarily because the nitrile group is relatively stable under many reaction conditions. The more prevalent strategy is to employ chemoselective reaction conditions that do not affect the nitrile group.[3] However, in cases where protection is necessary, one approach is the temporary conversion of the nitrile to a more robust functional group that can be easily reverted.
Troubleshooting Guides
Problem 1: Low Yield of Amide from Nitrile Hydrolysis (Over-hydrolysis to Carboxylic Acid)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of carboxylic acid byproduct detected by TLC/LC-MS. | Reaction conditions are too harsh (high temperature, strong base/acid). | 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃). 3. Reduce the reaction time and monitor closely. 4. Consider an alternative protocol, such as alkaline hydrogen peroxide.[6] |
| Reaction is slow and incomplete, but still produces carboxylic acid upon pushing. | The nitrile is sterically hindered or electronically deactivated. | 1. A moderate increase in temperature might be necessary, but requires careful monitoring to minimize over-hydrolysis. 2. Switch to a more specialized protocol, like using NaOH in a non-aqueous solvent system.[5] |
| Both starting material and carboxylic acid are present. | Inefficient hydrolysis or competing over-hydrolysis. | 1. Optimize the stoichiometry of the base. 2. Ensure homogeneous reaction conditions. |
Problem 2: Unwanted Reduction of the Nitrile Group
| Symptom | Possible Cause | Suggested Solution |
| Reduction of both the target functional group and the nitrile. | The reducing agent is too strong or non-selective. | 1. Switch to a more chemoselective reducing agent. For example, to reduce a ketone in the presence of a nitrile, consider specific catalytic hydrogenation conditions.[7] 2. For ester reduction in the presence of a nitrile, catalytic hydrogenation with H₂/Pd is a viable option.[8] |
| Formation of secondary or tertiary amines as byproducts during nitrile reduction to a primary amine. | The intermediate imine reacts with the product amine. | 1. The addition of ammonia can suppress the formation of secondary and tertiary amines.[7] 2. Optimize the catalyst and reaction conditions (solvent, temperature, pressure). |
Problem 3: Failure of Grignard Reaction with a Nitrile-Containing Substrate
| Symptom | Possible Cause | Suggested Solution |
| No reaction or recovery of starting material. | 1. Inactive Grignard reagent. 2. Presence of acidic protons in the substrate or solvent. 3. Steric hindrance. | 1. Titrate the Grignard reagent to confirm its concentration. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. For sterically hindered substrates, consider using a less bulky Grignard reagent or a more reactive organolithium reagent. |
| Complex mixture of products. | 1. Reaction with other functional groups in the substrate. 2. Side reactions due to high temperature. | 1. If other electrophilic groups are present, consider their relative reactivity. It may be necessary to protect other functional groups. 2. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
Experimental Protocols
Protocol 1: Partial Hydrolysis of a Nitrile to a Primary Amide
This protocol is adapted for the selective conversion of a nitrile to an amide with minimal formation of the corresponding carboxylic acid.
Materials:
-
Nitrile substrate
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol (IPA)
-
Dichloromethane
-
Hexane/Ethyl acetate for column chromatography
Procedure:
-
In a round-bottomed flask, dissolve the nitrile (2 mmol) and sodium hydroxide (2 mmol) in isopropyl alcohol (1.0 mL).[15]
-
Heat the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dissolve the crude mixture in dichloromethane and filter to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography using a hexane/ethyl acetate gradient to obtain the pure amide.[15]
Note: The optimal reaction time will vary depending on the substrate. Careful monitoring is key to prevent over-hydrolysis.
Protocol 2: Selective Catalytic Hydrogenation of a Nitrile in the Presence of an Ester
This protocol outlines a method for the selective reduction of a nitrile to a primary amine while preserving an ester functionality.
Materials:
-
Nitrile-ester substrate
-
Palladium on carbon (10 mol% Pd/C)
-
Formic acid
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen source
-
Silica gel
Procedure:
-
Under an inert atmosphere (Argon), prepare a solution of the substituted benzonitrile (0.38 mmol) in tetrahydrofuran (1.0 mL).[8]
-
To this solution, add a mixture of formic acid (18.5 parts) and triethylamine (1 part) (1.0 mL total).[8]
-
Add 10 mol% Pd/C to the reaction mixture. Gas evolution should be observed.[8]
-
Stir the mixture for 2 hours at 40 °C.[8]
-
After the reaction is complete, filter the mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. oatext.com [oatext.com]
Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-methoxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. However, challenges can arise, particularly with electron-rich aryl chlorides like this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound sluggish or yielding no product?
A1: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. The electron-donating methoxy group on this compound can further deactivate the substrate towards oxidative addition to the palladium catalyst. Additionally, issues with catalyst activity, ligand choice, base, and solvent can all contribute to poor reaction performance.
Q2: What are the most common side reactions observed in the amination of this compound?
A2: Common side reactions include hydrodehalogenation (replacement of the chlorine atom with hydrogen), and catalyst deactivation. In some cases, if the amine coupling partner has other nucleophilic sites (like a phenol), competitive coupling can occur.[1]
Q3: How can I improve the yield and reaction rate?
A3: To improve yield and reaction rate, consider the following:
-
Catalyst and Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or BrettPhos, which are known to facilitate the coupling of aryl chlorides.[2] Using a pre-catalyst can sometimes provide more consistent results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[1]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used and often provides the highest reaction rates.[3] However, it is incompatible with many electrophilic functional groups. Lithium bis(trimethylsilyl)amide (LHMDS) can be a good alternative for substrates with protic functional groups.
-
Solvent Choice: Anhydrous, deoxygenated solvents are essential. Toluene and 1,4-dioxane are common choices for these reactions.
-
Temperature: Higher reaction temperatures are often required for aryl chlorides.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to No Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Poor choice of ligand | Switch to a more electron-rich and sterically hindered ligand like XPhos, SPhos, or a biarylphosphine ligand. | |
| Inappropriate base | If using a weaker base like K₂CO₃, switch to a stronger base such as NaOt-Bu or LHMDS. | |
| Low reaction temperature | Increase the reaction temperature, typically to refluxing toluene or dioxane. | |
| Hydrodehalogenation Side Product | Presence of water or protic impurities | Ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere. |
| Inefficient reductive elimination | A different ligand might promote the desired C-N bond formation over competing pathways. | |
| Multiple Unidentified Products | Amine or substrate degradation | Lower the reaction temperature if possible, or screen different bases that might be milder. |
| Side reaction with other functional groups | If the amine contains other nucleophilic sites, consider protecting them before the coupling reaction.[1] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the reaction vessel under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOt-Bu (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalyst and Ligand Selection Data
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOt-Bu (1.4) | Toluene | 100 | 18 | >95 (model aryl chloride) | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| Pd(OAc)₂ (1.0) | SPhos (2.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 12 | 85-95 (model aryl chloride) | Org. Lett. 2004, 6, 2649-2652 |
| [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (2.0) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | 24 | 68 (for a related aryl iodide) | [4] |
Note: Yields are highly dependent on the specific amine coupling partner.
II. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. As with other cross-coupling reactions, the use of an aryl chloride substrate requires careful optimization of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is not working. What are the likely reasons?
A1: The primary challenge is the low reactivity of the C-Cl bond.[5] Inadequate catalyst activity, an inappropriate choice of ligand, base, or solvent, and the presence of impurities can all lead to reaction failure. The electron-rich nature of the substrate can also hinder the initial oxidative addition step.[6]
Q2: What are common side reactions in this Suzuki coupling?
A2: The most common side reaction is protodeborylation of the boronic acid partner, where the boronic acid is converted to the corresponding arene. Homocoupling of the boronic acid to form a biaryl byproduct can also occur. In some cases, reductive dehalogenation of the starting material may be observed.
Q3: Which catalyst systems are recommended for the Suzuki coupling of electron-rich aryl chlorides?
A3: For challenging aryl chlorides, highly active palladium catalysts with bulky, electron-rich phosphine ligands are generally required. Systems based on ligands like SPhos, XPhos, or RuPhos are often effective. Palladium pre-catalysts can also offer improved performance and reproducibility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh palladium source and ligand. Ensure the reaction is performed under strictly anaerobic conditions. |
| Ligand not suitable for aryl chlorides | Switch to a more electron-rich and sterically demanding ligand such as SPhos, XPhos, or RuPhos. | |
| Base is not effective | Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for coupling aryl chlorides. | |
| Significant Protodeborylation | Presence of water or oxygen | Use thoroughly degassed solvents and reagents. Maintain a strict inert atmosphere. |
| Reaction temperature is too high | Try lowering the reaction temperature, although this may slow down the desired coupling. | |
| Homocoupling of Boronic Acid | Inefficient transmetalation | A different ligand or base might improve the rate of transmetalation relative to homocoupling. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This is a general protocol and should be optimized for the specific boronic acid being used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst
-
SPhos or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 mixture)
-
Anhydrous, degassed reaction vessel with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In the reaction vessel under an inert atmosphere, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), the palladium source (1-2 mol%), and the ligand (2-4 mol%).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Catalyst Performance Data for Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 18 | >95 (model aryl chloride) | J. Am. Chem. Soc. 2004, 126, 13028-13029 |
| Pd₂(dba)₃ (1.0) | RuPhos (2.0) | K₃PO₄ (2.0) | t-Amyl alcohol | 100 | 12 | 80-95 (model aryl chloride) | J. Am. Chem. Soc. 2006, 128, 10694-10695 |
Note: Yields are substrate-dependent.
III. Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to the corresponding primary amide or further to the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: How can I selectively hydrolyze the nitrile to the primary amide without forming the carboxylic acid?
A1: Selective hydrolysis to the amide can be challenging as the amide is often more readily hydrolyzed than the starting nitrile under harsh conditions.[7] Milder conditions are key. Using alkaline hydrogen peroxide (e.g., H₂O₂ with a base like K₂CO₃ in a solvent like DMSO) is a common and effective method for this selective transformation.[8]
Q2: What are the best conditions for complete hydrolysis to the carboxylic acid?
A2: For complete hydrolysis to the carboxylic acid, more forcing conditions are typically required. Heating under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH) will drive the reaction to completion.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Hydrolysis to Amide | Reaction conditions are too mild | Increase the reaction time or temperature slightly. Ensure an adequate amount of the hydrating agent (e.g., H₂O₂) is used. |
| Over-hydrolysis to Carboxylic Acid | Conditions are too harsh | Switch to a milder method like alkaline hydrogen peroxide. Carefully monitor the reaction and stop it once the starting material is consumed. |
| No Reaction (for hydrolysis to carboxylic acid) | Insufficiently strong acid or base | Increase the concentration of the acid or base, or increase the reaction temperature and time. |
Experimental Protocols
Protocol 1: Selective Hydrolysis to 3-Chloro-4-methoxybenzamide
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve this compound in DMSO.
-
Add K₂CO₃ to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add 30% H₂O₂ dropwise, keeping the temperature below 10-15 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by pouring it into cold water.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by recrystallization or column chromatography.
Protocol 2: Complete Hydrolysis to 3-Chloro-4-methoxybenzoic Acid
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 10-20% w/v)
-
Ethanol (optional, to aid solubility)
-
Aqueous hydrochloric acid (for workup)
Procedure:
-
Combine this compound and the aqueous NaOH solution (and ethanol if needed).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC, watching for the disappearance of the starting material and the intermediate amide).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with aqueous HCl until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
Reaction Conditions for Nitrile Hydrolysis
| Desired Product | Reagents | Solvent | Temperature | Typical Outcome |
| Amide | H₂O₂, K₂CO₃ | DMSO | 0 °C to RT | Selective formation of the primary amide. |
| Carboxylic Acid | aq. NaOH or KOH | Water/Ethanol | Reflux | Complete hydrolysis to the carboxylate salt. |
| Carboxylic Acid | aq. HCl or H₂SO₄ | Water | Reflux | Complete hydrolysis to the carboxylic acid. |
IV. Visualized Workflows
References
- 1. reddit.com [reddit.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
issues with solubility during 3-Chloro-4-methoxybenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzonitrile. The information is designed to address common challenges, with a focus on solubility-related issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature with a melting point of 107-111 °C.[1] It is almost insoluble in water at normal temperatures but is soluble in various organic solvents, including alcohols, ethers, and ketones.[1] Benzonitrile derivatives, in general, show excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, and moderate solubility in chlorinated solvents such as dichloromethane and chloroform.[2]
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the issue?
A2: Incomplete dissolution is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The solubility of this compound varies significantly between solvents. Ensure you are using a solvent in which it is sufficiently soluble under your reaction conditions.
-
Low Temperature: Solubility is often temperature-dependent. Gently warming the mixture may improve dissolution.
-
Insufficient Solvent Volume: The concentration of the reactant may be too high for the chosen solvent volume. Try increasing the solvent volume to achieve complete dissolution.
-
Purity of the Reactant: Impurities in the this compound can affect its solubility profile.
Q3: Can I use a solvent mixture to improve the solubility of this compound?
A3: Yes, using a co-solvent system can be an effective strategy. For instance, if your reaction is compatible, a mixture of a highly polar aprotic solvent (like DMF or DMSO) with a less polar co-solvent might provide the desired solubility and reaction environment.
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: While this compound is a stable intermediate, it can react with strong nucleophiles and reducing agents. The nitrile group can be hydrolyzed under strong acidic or basic conditions. When selecting a solvent, ensure it does not react with your starting material or reagents under the chosen reaction conditions.
Data Presentation: Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Benzonitrile derivatives generally exhibit excellent solubility in these solvents.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | THF is a suitable solvent for the reduction of this compound, indicating good solubility.[3] |
| Ketones | Acetone | Moderate to High | Generally soluble in ketones.[1] |
| Alcohols | Methanol, Ethanol | Moderate | Generally soluble in alcohols.[1] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Benzonitrile derivatives show moderate solubility in these solvents.[2] |
| Aromatic | Toluene | Low to Moderate | |
| Non-Polar | Hexane | Low | |
| Aqueous | Water | Sparingly Soluble/Insoluble | It is almost insoluble in water at normal temperature.[1][4] |
Troubleshooting Guides
Issue 1: Poor Solubility During Nucleophilic Aromatic Substitution (SNAr)
Scenario: A researcher is attempting a nucleophilic substitution on the aromatic ring of this compound using sodium azide in DMF, but the starting material is not fully dissolving, leading to a sluggish reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in SNAr reactions.
Detailed Steps:
-
Increase Temperature: Gently warm the reaction mixture. Many organic compounds exhibit increased solubility at higher temperatures.
-
Increase Solvent Volume: If warming is insufficient, gradually add more of the reaction solvent (in this case, DMF) until the solid dissolves.
-
Consider a Co-solvent: If the reaction allows, adding a small amount of a stronger polar aprotic solvent like DMSO can enhance solubility.
-
Check Purity: Impurities can significantly impact solubility. Verify the purity of your this compound. If necessary, recrystallize the starting material.
Issue 2: Precipitation During Reaction with a Grignard Reagent
Scenario: A researcher is performing a Grignard reaction with this compound in THF. Upon addition of the Grignard reagent, a precipitate forms, and the reaction does not proceed to completion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation in Grignard reactions.
Detailed Steps:
-
Increase Solvent Volume: The intermediate magnesium salt of the imine formed upon reaction with the nitrile group may have limited solubility. Increasing the volume of anhydrous THF can help to keep it in solution.
-
Use a Co-solvent: In some cases, a more polar, non-reactive co-solvent like 1,4-dioxane can improve the solubility of organometallic intermediates.
-
Ensure Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Any water in the reaction will quench the reagent and can lead to the precipitation of magnesium salts. Ensure all glassware is oven-dried and solvents are anhydrous.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Sodium Azide
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent) and sodium azide (1.2 equivalents).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Grignard Reaction
This protocol is a general guideline and must be performed under strictly anhydrous conditions.
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).
-
Grignard Formation: Add a small amount of an alkyl or aryl halide in anhydrous THF to the magnesium turnings to initiate the reaction. Once initiated, add the remaining halide dropwise to maintain a gentle reflux.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the freshly prepared Grignard reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture to 0 °C and quench by slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
References
Validation & Comparative
Comparative Analysis of the Biological Activity of 3-Chloro-4-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-chloro-4-methoxybenzonitrile scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a range of biological activities, primarily in the realms of anticancer and antimicrobial research. This guide provides a comparative overview of the performance of various derivatives, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Anticancer Activity of Benzonitrile Derivatives
Derivatives of this compound and related benzonitrile compounds have shown significant potential as antiproliferative agents. The biological activity is often attributed to their ability to interfere with critical cellular processes such as microtubule dynamics.
Quantitative Comparison of Antiproliferative Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzimidazole acrylonitrile derivatives, which share structural similarities with substituted benzonitriles, against various human cancer cell lines.
| Compound ID | Modification | NCI-H460 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | CEM (Leukemia) IC50 (µM) | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) |
| 48 | Cyano and i-butyl substitution on benzimidazole core, two methoxy groups on phenyl ring | 1.8 ± 0.2 | 2.5 ± 0.3 | >10 | >10 | >10 | >10 |
| 50 | - | >10 | >10 | >10 | 0.09 ± 0.01 | 0.43 ± 0.05 | 0.08 ± 0.01 |
| 64 | - | 2.1 ± 0.2 | 2.9 ± 0.4 | 4.5 ± 0.5 | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| 68 | - | >10 | >10 | >10 | 0.04 ± 0.005 | 0.15 ± 0.02 | 0.03 ± 0.004 |
| 69 | - | >10 | >10 | >10 | 0.03 ± 0.004 | 0.11 ± 0.01 | 0.02 ± 0.003 |
Data extracted from a study on benzimidazole acrylonitriles, which serve as a proxy for understanding the potential of substituted benzonitriles.[1]
Antimicrobial Activity of Benzonitrile Derivatives
The benzonitrile moiety is also a key pharmacophore in the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 2-benzylidene-3-oxobutanamide derivatives containing a benzonitrile group against resistant bacterial strains.
| Compound ID | Substitution on Aryl Ring | S. aureus (MRSA) MIC (µg/mL) | A. baumannii (MDR) MIC (µg/mL) |
| 17 | 3-Nitro | 2 | 16 |
| 18 | 4-Nitro | 4 | >32 |
| 19 | 2-Fluoro | 8 | >32 |
| 21 | 4-Fluoro | 8 | >32 |
| 22 | 2-Chloro | 16 | >32 |
| 25 | 4-Chloro | 8 | >32 |
| 27 | 4-Bromo | 16 | >32 |
| 28 | 2-Cyano | >32 | 16 |
Data extracted from a study on (Z)-2-benzylidene-3-oxobutanamide derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of benzonitrile derivatives.
Synthesis of Benzimidazole Acrylonitriles
A common synthetic route for N-substituted benzimidazole-derived acrylonitriles begins with ortho-chloronitrobenzenes.[1] The general scheme involves the reaction of the starting material with an appropriate amine, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring. The final acrylonitrile derivatives are then obtained through a Knoevenagel condensation.
In Vitro Antiproliferative Activity Assay
The antiproliferative activity of the synthesized compounds can be determined using a sulforhodamine B (SRB) assay.[1]
-
Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
Following incubation, the cells are fixed with trichloroacetic acid and stained with SRB.
-
The absorbance is measured at a specific wavelength to determine cell viability, and IC50 values are calculated.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
-
Bacterial strains are grown to a specific optical density.
-
The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is vital for rational drug design and development. For anticancer benzonitrile derivatives, a key target is the tubulin protein, a critical component of the cellular cytoskeleton.
Tubulin Polymerization Inhibition
Several studies suggest that benzonitrile derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This mechanism is similar to that of established anticancer drugs like colchicine.
References
- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison between 3-Chloro-4-methoxybenzonitrile and its isomers
A detailed comparative analysis of the spectroscopic signatures of 3-Chloro-4-methoxybenzonitrile and its structural isomers, providing researchers in drug discovery and chemical synthesis with critical data for identification and characterization.
In the intricate world of pharmaceutical development and organic synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers: 2-Chloro-4-methoxybenzonitrile, 5-Chloro-2-methoxybenzonitrile, and 3-Chloro-5-methoxybenzonitrile. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a valuable resource for unambiguous structural elucidation.
Isomeric Landscape
The isomers under investigation are all derivatives of benzonitrile, featuring a chloro and a methoxy substituent at different positions on the benzene ring. Their structural variations give rise to subtle yet significant differences in their spectroscopic profiles.
Figure 1. Relationship between the Benzonitrile Core and its Isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers.
¹H NMR Spectral Data
The ¹H NMR spectra are particularly informative for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing chloro group and the electron-donating methoxy group.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) |
| This compound | 7.64 (d, J=2.2 Hz, 1H), 7.56 (dd, J=8.6, 2.2 Hz, 1H), 7.03 (d, J=8.6 Hz, 1H) | 3.94 (s, 3H) |
| 2-Chloro-4-methoxybenzonitrile | 7.55 (d, J=8.7 Hz, 1H), 7.05 (d, J=2.5 Hz, 1H), 6.90 (dd, J=8.7, 2.5 Hz, 1H) | 3.86 (s, 3H) |
| 5-Chloro-2-methoxybenzonitrile | 7.50 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.8, 2.4 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H) | 3.90 (s, 3H) |
| 3-Chloro-5-methoxybenzonitrile | 7.31 (t, J=1.5 Hz, 1H), 7.25 (t, J=1.9 Hz, 1H), 7.18 (t, J=1.7 Hz, 1H) | 3.85 (s, 3H) |
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts further aid in the differentiation of the isomers, with the carbon atoms directly attached to the substituents and the nitrile group showing characteristic shifts.
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Nitrile Carbon (ppm) |
| This compound | 160.2, 134.2, 133.5, 125.9, 112.8, 105.2 | 56.6 | 117.5 |
| 2-Chloro-4-methoxybenzonitrile | 163.2, 134.5, 134.0, 116.3, 114.2, 103.8 | 55.9 | 116.8 |
| 5-Chloro-2-methoxybenzonitrile | 158.9, 134.8, 133.9, 120.1, 112.8, 112.2 | 56.4 | 116.1 |
| 3-Chloro-5-methoxybenzonitrile | 160.1, 136.2, 125.3, 124.8, 114.5, 114.1 | 56.1 | 117.0 |
Infrared (IR) Spectral Data
The IR spectra provide valuable information about the functional groups present. Key vibrational frequencies for the nitrile and methoxy groups, as well as C-Cl and aromatic C-H bonds, are highlighted below.
| Compound | ν(C≡N) (cm⁻¹) | ν(C-O) (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~2225 | ~1260 | ~810, 880 |
| 2-Chloro-4-methoxybenzonitrile | ~2228 | ~1255 | ~820, 890 |
| 5-Chloro-2-methoxybenzonitrile | ~2226 | ~1250 | ~815, 875 |
| 3-Chloro-5-methoxybenzonitrile | ~2230 | ~1265 | ~830, 885 |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compounds (167.59 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, is a clear indicator of the presence of a single chlorine atom.
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| All Isomers | 167/169 | 152 ([M-CH₃]⁺), 124 ([M-CH₃-CO]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Conclusion
The spectroscopic data presented in this guide clearly demonstrate that while this compound and its isomers share the same molecular formula, they each possess a unique set of spectral characteristics. The distinct patterns in their NMR, IR, and MS data provide a robust basis for their individual identification and differentiation. This information is crucial for quality control in chemical synthesis and for the unambiguous characterization of these compounds in drug development and materials science research.
A Comparative Guide to Assessing the Purity of Synthesized 3-Chloro-4-methoxybenzonitrile
For researchers, scientists, and drug development professionals, the purity of synthesized chemical intermediates is paramount to ensure reliable experimental outcomes and the safety and efficacy of final products. This guide provides an objective comparison of analytical techniques for assessing the purity of 3-Chloro-4-methoxybenzonitrile, a key building block in various pharmaceutical and agrochemical syntheses. We present supporting experimental data, detailed methodologies, and comparisons with relevant alternatives.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be effectively determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common and powerful methods for this purpose. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Table 1: Comparison of Purity Assessment Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities, including residual solvents. | Structural confirmation of the main compound and identification of structurally related impurities. |
| Sensitivity | High (ppm to ppb levels). | Very high (ppb to ppt levels). | Moderate (typically requires >0.1% impurity for detection). |
| Sample Requirement | Small (µg to mg). | Small (µg to mg). | Larger (mg). |
| Destructive | Yes | Yes | No (sample can be recovered). |
| Typical Purity Result | 99.8% | 99.7% (excluding non-volatile impurities) | >99% (by quantitative NMR) |
Comparison with Alternative Compounds
The choice of a benzonitrile derivative in a synthesis pathway can depend on the desired chemical transformations and the required purity levels. Here, we compare the purity of this compound with two common alternatives: 4-methoxybenzonitrile and 4-formyl-3-methoxybenzonitrile.
Table 2: Purity Comparison of this compound and Alternatives
| Compound | Typical Purity | Common Impurities | Primary Purity Analysis Method |
| This compound | 99.8% (HPLC) | 3-chloro-4-methoxyaniline (starting material), regioisomers, residual solvents. | HPLC, GC-MS |
| 4-Methoxybenzonitrile | ≥ 99% (GC)[1][2] | p-anisaldehyde, residual solvents from synthesis. | GC-MS, HPLC |
| 4-Formyl-3-methoxybenzonitrile | > 99% (HPLC)[3] | 3-methoxy-4-methylbenzonitrile, 4-cyano-2-methoxybenzoic acid. | HPLC |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol is designed to identify and quantify volatile impurities, such as residual solvents and byproducts from the synthesis of this compound.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Hold at 60°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of the synthesized compound and to identify any structurally related impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: The purity can be estimated by comparing the integration of the signals of the main compound with those of any observed impurities. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to the sample.
Visualizing the Analytical Workflow and Comparative Purity
The following diagrams illustrate the logical workflow for assessing the purity of this compound and a comparison of its purity with the selected alternatives.
Purity Assessment Workflow
Purity Comparison of Benzonitrile Derivatives
References
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Chloro-4-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Chloro-4-methoxybenzonitrile, a key intermediate in the production of various pharmaceutical compounds, can be achieved through several synthetic pathways. The selection of reagents is a critical decision that significantly influences reaction yield, purity, safety, scalability, and overall cost-effectiveness. This guide provides an objective comparison of alternative reagents for the principal synthetic routes, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific applications.
Overview of Primary Synthetic Strategies
There are three main strategies for the synthesis of this compound, each starting from a different commercially available precursor:
-
The Sandmeyer Reaction: Starting from 3-chloro-4-methoxyaniline, this classic method involves the formation of a diazonium salt followed by cyanation.
-
Conversion from 3-Chloro-4-methoxybenzaldehyde: This two-step approach involves the formation of an aldoxime intermediate, which is subsequently dehydrated to the nitrile.
-
Cyanation of an Aryl Halide: This strategy uses a 3-chloro-4-methoxy-substituted aryl halide (e.g., bromide) and introduces the nitrile group via nucleophilic substitution or metal-catalyzed cross-coupling.
Route A: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aryl amine into an aryl nitrile.[1] The process involves two key steps: the diazotization of the primary amine (3-chloro-4-methoxyaniline) to form a diazonium salt, followed by a copper(I) cyanide-mediated displacement of the diazonium group.[2][3][4]
Data Comparison for Sandmeyer Reaction
While the classic Sandmeyer reaction using CuCN is predominant, variations exist. The primary alternatives lie not in the cyanation agent itself but in the overall process and conditions, which are generally standardized.
| Parameter | Reagents & Conditions | Yield | Purity | Advantages | Disadvantages |
| Classic Sandmeyer | 1. NaNO₂, aq. HCl, 0-5°C2. CuCN, KCN | Good | Good | Well-established, reliable protocol.[1] | Use of highly toxic copper and potassium cyanide; requires careful temperature control. |
Featured Experimental Protocol: Sandmeyer Reaction
-
Diazotization: Dissolve 3-chloro-4-methoxyaniline (1 equiv.) in aqueous hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv.) and potassium cyanide (KCN, 1.2 equiv.) in water. Cool this solution to 0°C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure the reaction goes to completion. Cool the mixture, extract the product with a suitable organic solvent (e.g., toluene or dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Route B: Conversion from 3-Chloro-4-methoxybenzaldehyde
This route offers a cyanide-free alternative for the final conversion step. It begins with the oximation of 3-chloro-4-methoxybenzaldehyde to form an intermediate aldoxime. This intermediate is then dehydrated using various reagents to yield the final benzonitrile.[5]
Data Comparison for Dehydration Reagents
The critical choice in this pathway is the dehydrating agent used to convert the aldoxime to the nitrile.
| Dehydrating Agent | Typical Conditions | Yield (Overall) | Advantages | Disadvantages |
| Acetic Anhydride (Ac₂O) | Reflux in Ac₂O | Good[6] | Readily available, inexpensive. | Can require high temperatures; potential for side reactions. |
| Thionyl Chloride (SOCl₂) | 0-25°C in a solvent like CH₂Cl₂[5] | >90%[5] | High conversion, low reaction temperature. | Corrosive and toxic reagent, generates HCl and SO₂ gas. |
| Phosphorus Oxychloride (POCl₃) | Room temp to mild heating | Good | Effective dehydrating agent. | Corrosive, requires careful handling and quenching. |
Featured Experimental Protocol: Two-Step Synthesis from Aldehyde
-
Step 1: Oximation: Dissolve 3-chloro-4-methoxybenzaldehyde (1 equiv.) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.3 equiv.) in a suitable solvent (e.g., ethanol or dichloromethane).[5][6] Add a base, such as triethylamine or sodium hydroxide (1.5 equiv.), to neutralize the HCl and facilitate the reaction. Stir the mixture at room temperature (25-35°C) for 3-8 hours until thin-layer chromatography (TLC) indicates the disappearance of the starting aldehyde.[5] The intermediate, 3-chloro-4-methoxybenzaldehyde oxime, can be isolated or used directly in the next step.
-
Step 2: Dehydration (using Thionyl Chloride): Cool the reaction mixture containing the oxime to 0-15°C. Slowly add thionyl chloride (SOCl₂, 2 equiv.) dropwise, maintaining the temperature below 25°C.[5] Stir for an additional 3 hours.
-
Work-up: Carefully quench the reaction by pouring it into ice water. Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with a dilute base (e.g., 10% NaOH solution) to neutralize, then with water and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Route C: Direct Cyanation of 3-Chloro-4-methoxyphenyl Halide
Modern palladium and nickel-catalyzed cross-coupling reactions have provided powerful alternatives to the classical Rosenmund-von Braun reaction (which uses stoichiometric CuCN at high temperatures).[7] These newer methods often use less toxic cyanide sources and proceed under milder conditions.[8][9]
Data Comparison for Cyanation Reagents
| Method | Cyanide Source | Catalyst System | Conditions | Yield | Advantages | Disadvantages |
| Rosenmund-von Braun | CuCN | None (stoichiometric) | High temp (>150°C), polar solvent (DMF, NMP) | Variable | Simple setup. | Harsh conditions, stoichiometric toxic copper waste.[7] |
| Palladium-Catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂ / Ligand | Polar aprotic solvent, base (e.g., K₂CO₃) | 83-96%[7] | Uses non-toxic, stable cyanide source; high yields.[7] | Catalyst and ligand can be expensive. |
| Nickel-Catalyzed | Zn(CN)₂ | NiCl₂ / dppf / Zn | DMAP (additive) | Good[8] | Uses a cheaper metal catalyst (Nickel).[8] | Can require additives and specific ligands. |
Featured Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: To a reaction vessel, add 3-bromo-6-chloroanisole (1 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆], 0.5 equiv. as it contains multiple CN groups), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand (e.g., dppf, 0.04 equiv.), and a base such as potassium carbonate (K₂CO₃, 2 equiv.).
-
Solvent and Reaction: Add a polar aprotic solvent such as DMF or DMAc. Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the reaction mixture to 120-140°C and stir for 5-12 hours, monitoring by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by column chromatography on silica gel.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 6. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 7. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 8. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 9. Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation [organic-chemistry.org]
benchmarking the efficiency of 3-Chloro-4-methoxybenzonitrile synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes to 3-Chloro-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The efficiency, scalability, and environmental impact of chemical syntheses are critical considerations in modern drug development and manufacturing. Here, we present a detailed analysis of two common methods: the dehydration of 3-Chloro-4-methoxybenzaldehyde oxime and the Sandmeyer reaction of 3-Chloro-4-methoxyaniline. This guide offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.
Method 1: From 3-Chloro-4-methoxybenzaldehyde
This two-step synthesis begins with the conversion of 3-Chloro-4-methoxybenzaldehyde to its corresponding oxime, which is then dehydrated to yield the desired nitrile. This approach is often favored for its relatively mild conditions and high yields.
Experimental Protocol
Step 1: Synthesis of 3-Chloro-4-methoxybenzaldehyde Oxime
-
To a solution of 3-Chloro-4-methoxybenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents).
-
Heat the mixture to 30-40°C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-Chloro-4-methoxybenzaldehyde oxime. A similar process for a related compound reported a yield of 94.9% with a purity of 95.3%.[1]
Step 2: Dehydration to this compound
-
In a reaction vessel, combine the dried 3-Chloro-4-methoxybenzaldehyde oxime (1 equivalent) with acetic anhydride (3-4 equivalents).
-
Heat the mixture to 130°C and maintain for 2-3 hours.[1]
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture and recover the excess acetic anhydride by distillation under reduced pressure.
-
Pour the cooled reaction mixture into water and stir to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry to yield this compound.
Logical Workflow for Method 1
Caption: Synthesis of this compound from 3-Chloro-4-methoxybenzaldehyde.
Method 2: Sandmeyer Reaction of 3-Chloro-4-methoxyaniline
The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate. This one-pot reaction can be an efficient route, though yields can be variable depending on the substrate and reaction conditions.
Experimental Protocol
-
Diazotization:
-
Prepare a solution of 3-Chloro-4-methoxyaniline (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage any effervescence.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1-2 hours.
-
Monitor the reaction for the cessation of nitrogen evolution.
-
-
Work-up:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. The synthesis of a similar compound, 3-chloro-4-trifluoromethoxy benzonitrile, via a Sandmeyer reaction reported an overall yield of 31.5%.[2]
-
Experimental Workflow for Method 2
Caption: Sandmeyer reaction for the synthesis of this compound.
Performance Comparison
| Parameter | Method 1: From Aldehyde | Method 2: Sandmeyer Reaction |
| Starting Material | 3-Chloro-4-methoxybenzaldehyde | 3-Chloro-4-methoxyaniline |
| Number of Steps | 2 | 1 (one-pot) |
| Reported Yield | High (potentially >90% based on analogous reactions)[3] | Moderate (estimated 30-60% based on analogous reactions)[2] |
| Reaction Temperature | Step 1: 30-40°C, Step 2: 130°C[1] | 0-5°C and 50-60°C |
| Reagents & Hazards | Acetic anhydride (corrosive), Hydroxylamine (irritant) | Sodium nitrite (oxidizer, toxic), Copper(I) cyanide (highly toxic) |
| Scalability | Generally good | Can be challenging due to the instability of diazonium salts and the evolution of nitrogen gas. |
| Purification | Precipitation and filtration are often sufficient. | Often requires extraction and chromatographic purification. |
Conclusion
Both methods present viable pathways for the synthesis of this compound.
-
Method 1 (From Aldehyde) appears to be the more efficient and potentially higher-yielding route. The starting material, 3-Chloro-4-methoxybenzaldehyde, is commercially available.[4] The two-step process involves relatively straightforward procedures and may offer easier purification.
-
Method 2 (Sandmeyer Reaction) offers a more direct, one-pot conversion from the corresponding aniline. However, it involves the use of highly toxic cyanide reagents and the handling of potentially unstable diazonium salts, which may pose challenges for scalability and safety. The yields for Sandmeyer cyanations can also be lower and more variable.
The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, safety protocols, and cost considerations. For large-scale production where high yield and operational simplicity are paramount, the aldehyde-based route is likely the superior choice. The Sandmeyer reaction may be more suitable for smaller-scale synthesis where the starting aniline is readily available and the necessary safety precautions for handling cyanides and diazonium salts are in place.
References
- 1. CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 4. 3-Chloro-4-methoxybenzaldehyde | 4903-09-7 | FC70306 [biosynth.com]
A Comparative Analysis of Halogenated Benzonitriles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzonitriles represent a significant class of scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The introduction of halogen atoms onto the benzonitrile framework allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comparative study of these compounds, presenting key experimental data, detailed methodologies, and an exploration of their structure-activity relationships (SAR) and impact on cellular signaling pathways.
Physicochemical Properties: A Quantitative Comparison
The electronic effects and lipophilicity of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent on the benzene ring, influencing interactions with biological targets. Lipophilicity, measured as the logarithm of the partition coefficient (LogP), affects a compound's ability to cross cell membranes and its distribution within the body.
Below is a comparative table of the molecular weight, Hammett constants (for meta and para positions), and calculated LogP values for a series of monohalogenated benzonitriles.
| Compound | Molecular Weight ( g/mol ) | Hammett Constant (σm) | Hammett Constant (σp) | Calculated LogP |
| Benzonitrile | 103.12 | 0.00 | 0.00 | 1.56 |
| 2-Fluorobenzonitrile | 121.12 | 0.34 | 0.06 | 1.63 |
| 3-Fluorobenzonitrile | 121.12 | 0.34 | 0.06 | 1.63 |
| 4-Fluorobenzonitrile | 121.12 | 0.34 | 0.06 | 1.63 |
| 2-Chlorobenzonitrile | 137.57 | 0.37 | 0.23 | 2.11 |
| 3-Chlorobenzonitrile | 137.57 | 0.37 | 0.23 | 2.11 |
| 4-Chlorobenzonitrile | 137.57 | 0.37 | 0.23 | 2.11 |
| 2-Bromobenzonitrile | 182.02 | 0.39 | 0.23 | 2.34 |
| 3-Bromobenzonitrile | 182.02 | 0.39 | 0.23 | 2.34 |
| 4-Bromobenzonitrile | 182.02 | 0.39 | 0.23 | 2.34 |
| 2-Iodobenzonitrile | 229.02 | 0.35 | 0.18 | 2.85 |
| 3-Iodobenzonitrile | 229.02 | 0.35 | 0.18 | 2.85 |
| 4-Iodobenzonitrile | 229.02 | 0.35 | 0.18 | 2.85 |
Biological Activity: A Focus on Cytotoxicity
The biological activity of halogenated benzonitriles has been explored in various contexts, including their potential as herbicides and anticancer agents. A recent study investigated the cytotoxicity of several halohydroxybenzonitriles, which are halogenated aromatic disinfection byproducts found in drinking water, against Chinese hamster ovary (CHO) cells.[1] The half-maximal inhibitory concentration (IC50) values from this study are presented below, offering insights into the impact of halogenation on cytotoxicity.
| Compound | IC50 in CHO cells (μM) |
| 3,5-dichloro-4-hydroxybenzonitrile | 1.8 |
| 3,5-dichloro-2-hydroxybenzonitrile | 3.2 |
| 5-bromo-3-chloro-4-hydroxybenzonitrile | 1.5 |
| 5-bromo-3-chloro-2-hydroxybenzonitrile | 2.5 |
| 3,5-dibromo-4-hydroxybenzonitrile | 1.2 |
| 3,5-dibromo-2-hydroxybenzonitrile | 2.0 |
| 3,5-diiodo-4-hydroxybenzonitrile | 0.8 |
Structure-Activity Relationship (SAR) Insights: From the data, a clear trend emerges: the cytotoxicity of these dihalogenated hydroxybenzonitriles increases with the atomic weight of the halogen substituents (I > Br > Cl).[1] This suggests that the size, polarizability, and lipophilicity of the halogen atoms play a crucial role in the cytotoxic mechanism. The greater lipophilicity of the iodo-substituted compounds may facilitate their passage across the cell membrane, leading to higher intracellular concentrations and enhanced toxicity.
Experimental Protocols
To ensure the reproducibility and validity of biological data, detailed experimental protocols are essential. The following is a generalized methodology for determining the cytotoxicity of a compound using the MTT assay, a common colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Culture:
-
Culture Chinese hamster ovary (CHO) cells in appropriate media supplemented with fetal bovine serum and antibiotics. . * Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and seed them into 96-well microplates at a density of 5 x 10^4 cells/mL.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Expose the cells to the different concentrations of the test compound and a vehicle control (DMSO) for 24 hours.
-
-
MTT Incubation:
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Signaling Pathway Modulation
Halogenated benzonitriles can exert their biological effects by modulating specific cellular signaling pathways. For instance, the herbicide bromoxynil has been shown to induce hepatotoxicity by dysregulating several key pathways, including the Toll-like receptor 4 (TLR4)/MyD88, Janus kinase 1 (JAK1)/Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2]
Caption: Bromoxynil-induced inflammatory signaling pathway.
Experimental Workflow and Structure-Activity Logic
The systematic evaluation of halogenated benzonitriles in a drug discovery context follows a logical workflow, from initial screening to the elucidation of structure-activity relationships.
Caption: Experimental workflow for evaluating halogenated benzonitriles.
The structure-activity relationship for halogenated benzonitriles can be conceptualized as a decision-making process based on the observed effects of different halogen substitutions.
Caption: Logical relationships in the SAR of halogenated benzonitriles.
References
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-methoxybenzonitrile: A Framework for Safe Laboratory Practice
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The disposal of 3-Chloro-4-methoxybenzonitrile, a substituted aromatic nitrile, requires a methodical approach to ensure the safety of laboratory personnel and compliance with regulations. Due to the potential for hazardous reactions and byproducts, a universal, one-size-fits-all disposal protocol is not recommended without specific laboratory validation.
This document provides a comprehensive framework for developing a safe and effective disposal plan for this compound. It outlines the known hazards, general disposal considerations, and a procedural guide for creating a laboratory-specific disposal protocol.
Understanding the Hazards of this compound
Based on available Safety Data Sheets (SDS), this compound presents several hazards that must be addressed during handling and disposal:
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Harmful to aquatic life.[1]
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory when handling this compound. All work should be conducted in a well-ventilated laboratory hood.
General Principles for the Disposal of Aromatic Nitriles
The primary strategy for the chemical neutralization of nitrile compounds is oxidation of the cyano group to the less toxic cyanate or ultimately to nitrogen gas and carbon dioxide. Common oxidizing agents used for this purpose include sodium hypochlorite (bleach) and hydrogen peroxide. However, the presence of a chlorinated and methoxylated aromatic ring in this compound introduces complexities that must be carefully considered:
-
Potential for Side Reactions: The aromatic ring itself can be susceptible to oxidation, potentially leading to the formation of halogenated or other hazardous byproducts. The chloro and methoxy substituents can influence the reactivity of the ring.
-
Incomplete Reactions: An improperly designed protocol can lead to incomplete destruction of the nitrile, leaving hazardous waste.
-
Exothermic Reactions: Oxidation reactions can be exothermic and may lead to a runaway reaction if not properly controlled.
Given these considerations, it is imperative that any proposed chemical neutralization protocol be thoroughly evaluated on a small scale before being implemented for bulk waste disposal.
Procedural Guide to Developing a Safe Disposal Protocol
The following step-by-step process is designed to guide researchers in developing a safe and validated disposal protocol for this compound within their own laboratory setting.
Step 1: Literature Review and Hazard Analysis
-
Conduct a thorough literature search for any published data on the reactivity of this compound or structurally similar compounds with potential disposal reagents.
-
Review the Safety Data Sheet (SDS) for detailed information on hazards, handling precautions, and first-aid measures.[1]
-
Consider the potential for the formation of hazardous byproducts. For example, oxidation of chlorinated organic compounds can sometimes produce more toxic chlorinated species.
Step 2: Small-Scale Protocol Development and Testing
-
Propose a Neutralization Method: Based on general chemical principles, select a potential oxidizing agent (e.g., sodium hypochlorite or hydrogen peroxide).
-
Design a Small-Scale Experiment:
-
Start with a very small quantity of this compound (e.g., milligrams).
-
Slowly add the oxidizing agent in a controlled manner, monitoring for any signs of a reaction (e.g., temperature change, gas evolution, color change).
-
Conduct the experiment in a flask equipped with a stirrer and temperature probe, and within a fume hood.
-
Consider the stoichiometry of the reaction to estimate the required amount of oxidizing agent, but be prepared to adjust based on experimental observations.
-
-
Quench and Work-up: After the reaction appears complete, safely quench any remaining oxidizing agent. For example, sodium bisulfite can be used to quench excess sodium hypochlorite.
-
Analyze the Treated Waste:
-
Use an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to confirm the absence of this compound in the treated waste.
-
If possible, identify the major reaction byproducts to ensure they are not more hazardous than the original compound.
-
Test for the absence of cyanide using a qualitative method (e.g., Prussian blue test) or a quantitative method if available.
-
Step 3: Protocol Optimization and Scaling
-
Based on the results of the small-scale tests, optimize the reaction conditions (e.g., concentration of reagents, reaction time, temperature).
-
Repeat the small-scale testing with the optimized protocol to ensure reproducibility.
-
Once a reliable and safe protocol has been established on a small scale, it can be cautiously scaled up to handle larger quantities of waste. Never scale up a disposal reaction without thorough small-scale testing.
Step 4: Final Disposal
-
Once the waste has been chemically treated and verified to be free of this compound and other hazardous byproducts, it can be disposed of in accordance with local, state, and federal regulations. This may involve neutralization of the pH and disposal down the sanitary sewer, or collection by a certified hazardous waste disposal company.
Quantitative Data for Protocol Development
The following table summarizes the key quantitative parameters that should be determined during the development of a disposal protocol for this compound.
| Parameter | Description | Importance |
| Reactant Concentrations | Molar concentration of this compound and the chosen oxidizing agent. | Ensures a controlled reaction and complete destruction of the nitrile. |
| Stoichiometric Ratio | Molar ratio of oxidizing agent to this compound. | Determines the efficiency of the reaction and prevents the use of excessive, potentially hazardous reagents. |
| Reaction Temperature | The temperature at which the disposal reaction is carried out. | Controls the reaction rate and can prevent runaway reactions. |
| Reaction Time | The duration required for the complete destruction of the nitrile. | Ensures the disposal process is complete before proceeding to the next step. |
| Detection Limits | The limit of detection (LOD) and limit of quantitation (LOQ) of the analytical method used to verify the absence of the starting material. | Confirms that the concentration of the hazardous material is below a safe and acceptable level. |
Workflow for Safe Chemical Disposal Protocol Development
The following diagram illustrates the decision-making process for developing a safe and effective chemical disposal protocol in a laboratory setting.
Caption: Workflow for developing a safe chemical disposal protocol.
By following this structured approach, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, effective, and environmentally responsible. The emphasis on small-scale testing and analytical verification is a cornerstone of modern laboratory safety and is essential for the responsible management of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
